2-Bromo-3-hydroxy-6-nitrobenzoic acid
Description
BenchChem offers high-quality 2-Bromo-3-hydroxy-6-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-3-hydroxy-6-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C7H4BrNO5 |
|---|---|
Molecular Weight |
262.01 g/mol |
IUPAC Name |
2-bromo-3-hydroxy-6-nitrobenzoic acid |
InChI |
InChI=1S/C7H4BrNO5/c8-6-4(10)2-1-3(9(13)14)5(6)7(11)12/h1-2,10H,(H,11,12) |
InChI Key |
YLZXCBDYLUZTPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])C(=O)O)Br)O |
Origin of Product |
United States |
Foundational & Exploratory
Structure and molecular weight of 2-Bromo-3-hydroxy-6-nitrobenzoic acid
Technical Whitepaper: Structural Characterization and Synthetic Utility of 2-Bromo-3-hydroxy-6-nitrobenzoic Acid
Part 1: Executive Summary & Molecular Identity
2-Bromo-3-hydroxy-6-nitrobenzoic acid is a highly functionalized aromatic scaffold belonging to the class of polysubstituted benzoic acids. Characterized by a "push-pull" electronic system—where the electron-donating hydroxyl group is positioned para to the electron-withdrawing nitro group—this molecule serves as a critical intermediate in the synthesis of complex biaryls, urolithin derivatives, and heterocyclic pharmaceutical agents.
Its structural environment is defined by significant steric congestion around the carboxylic acid moiety, which is flanked by a bromine atom at the C2 position and a nitro group at the C6 position. This "ortho-effect" significantly influences its reactivity, solubility profile, and pKa values compared to less hindered isomers.
Table 1: Physicochemical Profile
| Property | Data | Notes |
| IUPAC Name | 2-Bromo-3-hydroxy-6-nitrobenzoic acid | |
| Molecular Formula | C₇H₄BrNO₅ | |
| Molecular Weight | 262.01 g/mol | Based on standard atomic weights. |
| Monoisotopic Mass | 260.9273 Da | Calculated for ⁷⁹Br isotope. |
| CAS Registry | Not widely listed | Treat as Rare Chemical Entity (RCE); analogs include 573-54-6. |
| Predicted pKa | ~1.2 - 1.8 (COOH) | Highly acidic due to ortho-nitro electron withdrawal and steric inhibition of resonance. |
| Appearance | Yellow to orange crystalline solid | Characteristic of nitro-phenolic compounds. |
| Solubility | DMSO, Methanol, Ethyl Acetate | Poor solubility in non-polar solvents and water (unless ionized). |
Part 2: Structural Dynamics & Steric Environment
To understand the reactivity of this molecule, one must analyze the competition between electronic effects and steric hindrance.
-
The "Ortho-Effect" & Acidity: The carboxylic acid (C1) is sandwiched between a bulky Bromine (C2) and a Nitro group (C6). This forces the carboxyl group out of planarity with the benzene ring, reducing conjugation. However, the strong electron-withdrawing nature of the ortho-nitro group (inductive effect) drastically lowers the pKa, making this acid significantly stronger than benzoic acid (pKa 4.2).
-
Electronic Push-Pull System:
-
C3-Hydroxyl (Donor): Activates the ring, specifically directing electrophiles to positions ortho (C2, C4) and para (C6).
-
C6-Nitro (Acceptor): Deactivates the ring but is stabilized by the para-hydroxyl group.
-
Intramolecular Hydrogen Bonding: A strong hydrogen bond likely exists between the C3-hydroxyl proton and the C2-bromine or the C1-carboxyl oxygen, further rigidifying the structure.
-
Part 3: Synthesis Strategy
The synthesis of 2-Bromo-3-hydroxy-6-nitrobenzoic acid requires a careful sequence to ensure the correct regiochemistry. Direct nitration of 3-hydroxybenzoic acid yields a mixture; therefore, a guided approach starting from 2-bromo-3-hydroxybenzoic acid is the standard protocol to ensure the bromine is pre-installed at the correct position.
Synthetic Logic (Causality):
-
Starting Material: 2-Bromo-3-hydroxybenzoic acid.
-
Reagent: Nitric acid (
) in Sulfuric acid ( ).[1] -
Regioselectivity: The C3-OH group is the strongest directing group (activator). It directs incoming electrophiles (
) to the para position (C6). The C4 position is also activated (ortho to OH) but is sterically less favorable than C6 in some contexts, or C6 is favored due to the electronic synergy with the carboxyl group (though COOH is meta-directing, the OH influence dominates).
Experimental Protocol (Step-by-Step)
Warning: Nitration reactions are exothermic and can be explosive. Perform in a fume hood behind a blast shield.
-
Preparation: Dissolve 10.0 g (46 mmol) of 2-bromo-3-hydroxybenzoic acid in 50 mL of concentrated sulfuric acid (
) at 0°C. -
Nitration: Prepare a mixture of fuming nitric acid (1.1 eq) and sulfuric acid. Add this dropwise to the reaction vessel, maintaining the temperature below 5°C to prevent di-nitration or oxidative degradation.
-
Reaction: Stir at 0–5°C for 2 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9). The product spot will be more polar and yellow/UV active.
-
Quenching: Pour the reaction mixture carefully onto 200 g of crushed ice/water. The product will precipitate as a yellow solid.
-
Isolation: Filter the precipitate. Wash with cold water (
mL) to remove residual acid. -
Purification: Recrystallize from Ethanol/Water (1:1) to yield yellow needles.
Visualization: Synthesis Pathway
Figure 1: Synthetic workflow leveraging the directing power of the hydroxyl group to install the nitro moiety at the C6 position.
Part 4: Analytical Validation (Self-Validating Systems)
To confirm the identity of the synthesized molecule, researchers must look for specific spectral fingerprints.
Proton NMR (¹H-NMR)
Due to the high degree of substitution, the aromatic region is simplified.
-
Signal Count: Only two aromatic protons remain (H4 and H5).
-
Coupling Pattern: These protons are ortho to each other.
-
Expectation: Two doublets (d) with a coupling constant (
) of ~8.5–9.0 Hz. -
Chemical Shift: The H5 proton (ortho to
) will be significantly deshielded (downfield, ~8.0 ppm) compared to H4 (ortho to OH, ~7.2 ppm).
-
Mass Spectrometry (MS)
-
Ionization: Electrospray Ionization (ESI) in Negative Mode (
). -
Isotopic Pattern (Critical): Bromine exists as two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio.
-
Validation: The mass spectrum must show two peaks of equal intensity separated by 2 mass units (m/z 260 and 262 for the anion). Absence of this "twin peak" pattern indicates loss of bromine.
-
Infrared Spectroscopy (IR)
-
~3300–3500 cm⁻¹: Broad O-H stretch (phenol/acid).
-
~1700 cm⁻¹: C=O stretch (carboxylic acid).
-
~1530 cm⁻¹ & 1350 cm⁻¹: N-O asymmetric and symmetric stretches (Nitro group).
Part 5: Applications in Drug Development
This scaffold is not merely a chemical curiosity; it is a "privileged structure" for specific therapeutic classes.
-
Urolithin Synthesis: Polysubstituted benzoic acids are key precursors for Urolithins (e.g., Urolithin A), which are gut metabolites of ellagic acid known for inducing mitophagy. The 2-bromo group allows for Ullmann-type coupling with resorcinol derivatives to form the dibenzo-pyranone core.
-
Biaryl Coupling (Suzuki-Miyaura): The bromine atom at C2 is a handle for Palladium-catalyzed cross-coupling. The adjacent nitro group can later be reduced to an amine, allowing for the synthesis of complex heterocycles like phenanthridinones.
-
Fragment-Based Drug Discovery (FBDD): With a MW of 262 and distinct hydrogen bond donor/acceptor motifs, this molecule fits within the "Rule of 3" for fragment libraries, serving as a starting point for exploring protein binding pockets.
Visualization: Structural Logic
Figure 2: Steric and electronic map of the molecule, highlighting the crowding around the carboxylic acid.
References
-
PubChem. Compound Summary: 2-Bromo-6-nitrobenzoic acid (Isomer Data).[2][3] National Library of Medicine.[2][3] [Link][3]
-
Organic Syntheses. Nitration of Substituted Benzoic Acids. Org.[4][5] Synth. Coll. Vol. 1. [Link]
Sources
- 1. quora.com [quora.com]
- 2. 2-Bromo-3-hydroxybenzonitrile | C7H4BrNO | CID 22406175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Bromo-6-nitrobenzoic acid | C7H4BrNO4 | CID 13531381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
The Emerging Potential of the 2-Bromo-3-hydroxy-6-nitrobenzoic Acid Scaffold in Drug Discovery: A Technical Guide
Abstract
The quest for novel chemical scaffolds that can address unmet medical needs is a perpetual driver of innovation in drug discovery. The 2-Bromo-3-hydroxy-6-nitrobenzoic acid core represents a promising, yet largely unexplored, scaffold for the development of new therapeutic agents. Its unique substitution pattern, featuring a bromine atom, a phenolic hydroxyl group, and a nitro group on a benzoic acid framework, offers a rich tapestry of chemical handles for molecular diversification and the potential for a wide range of biological activities. This in-depth technical guide provides a prospective analysis of this scaffold, outlining plausible synthetic routes, strategies for chemical derivatization, and hypothesized biological applications. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore new frontiers in small molecule therapeutics.
Introduction: The Rationale for a Novel Scaffold
The benzoic acid motif is a well-established privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs.[1] The strategic placement of bromo, hydroxyl, and nitro substituents on this core can profoundly influence its physicochemical properties and biological activity. The bromine atom can serve as a key interaction point through halogen bonding and provides a handle for further synthetic elaboration via cross-coupling reactions.[2] The phenolic hydroxyl group is a crucial hydrogen bond donor and acceptor, often implicated in target binding and antioxidant activity.[3] The nitro group, a strong electron-withdrawing moiety, can modulate the acidity of the carboxylic acid and is a known pharmacophore in various antimicrobial and anticancer agents.[4][5] The combination of these functionalities in the 2-Bromo-3-hydroxy-6-nitrobenzoic acid scaffold presents a unique opportunity for the design of novel drug candidates with potentially multifaceted mechanisms of action.
Proposed Synthetic Pathways to the Core Scaffold
The synthesis of 2-Bromo-3-hydroxy-6-nitrobenzoic acid is not yet described in the public domain. Herein, we propose two plausible synthetic routes based on established principles of organic chemistry.
Route A: Nitration of a Dihydroxyaromatic Precursor
This route commences with the commercially available 2-bromo-3-hydroxybenzoic acid. The key challenge in this approach is the regioselectivity of the nitration step.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 3. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 4. KR860001389B1 - Method for preparing a natrobenzoic acid amide derivative - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
2-Bromo-3-hydroxy-6-nitrobenzoic acid supplier and price comparison
This guide provides a comprehensive technical and procurement analysis of 2-Bromo-3-hydroxy-6-nitrobenzoic acid , a specialized intermediate used in the synthesis of advanced pharmaceutical scaffolds.
CAS Number: 2092609-05-5 Molecular Formula: C₇H₄BrNO₅ Molecular Weight: 262.01 g/mol [1]
Executive Summary
2-Bromo-3-hydroxy-6-nitrobenzoic acid is a high-value, polysubstituted aromatic building block. Its structural complexity—featuring a carboxylic acid, a phenol, a nitro group, and a bromine atom—makes it a versatile scaffold for Fragment-Based Drug Discovery (FBDD) . The bromine handle allows for Suzuki-Miyaura coupling, while the nitro group serves as a masked aniline for amide formation, and the phenol provides a site for etherification or hydrogen bonding interactions.
Due to its high CAS registry number (2092609-05-5), this compound is not a commodity chemical. It is primarily available through custom synthesis or specialized building block libraries. This guide outlines the critical quality attributes (CQAs), synthesis pathways, and procurement strategies necessary to secure high-purity material.
Technical Specifications & Chemical Profile
| Property | Specification |
| IUPAC Name | 2-Bromo-3-hydroxy-6-nitrobenzoic acid |
| Appearance | Pale yellow to orange crystalline powder |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |
| pKa (Predicted) | ~2.5 (COOH), ~7.8 (OH) |
| LogP (Predicted) | ~1.8 |
| Storage | 2-8°C, Inert atmosphere (Argon/Nitrogen), Protect from light |
Structural Insight: The 2-position bromine and 6-position nitro group create significant steric crowding around the carboxylic acid. This steric hindrance can reduce the rate of esterification or amide coupling at the carboxyl group, often requiring activated esters (e.g., HATU, EDC/HOBt) for successful derivatization.
Synthesis & Impurity Landscape
Understanding the synthesis route is critical for anticipating impurities in the supplier's Certificate of Analysis (CoA). The most common route involves the nitration of 2-bromo-3-hydroxybenzoic acid .
Synthesis Pathway & Impurity Origins[2]
The hydroxyl group (-OH) at position 3 is a strong ortho/para director. However, the 2-position is blocked by Bromine. This directs the incoming nitro group primarily to the 6-position (para to Br, ortho to OH) or the 4-position (ortho to OH).
-
Target Product: 6-Nitro isomer (Sterically favored due to H-bonding with COOH).
-
Major Impurity: 4-Nitro isomer (Regioisomer).
-
Minor Impurity: 4,6-Dinitro species (Over-nitration).
Figure 1: Synthesis pathway illustrating the origin of critical regioisomeric impurities.
Quality Control: A Self-Validating System
Do not rely solely on the supplier's CoA. The following protocol ensures the material meets the rigorous standards required for drug development.
Validation Protocol
-
1H-NMR Spectroscopy (Critical for Regiochemistry):
-
Objective: Distinguish between the 6-nitro and 4-nitro isomers.
-
Diagnostic Signal: The aromatic region will show distinct coupling patterns.
-
Target (6-Nitro): Two aromatic protons (H-4 and H-5) will appear as doublets with an ortho-coupling constant (~8-9 Hz).
-
Impurity (4-Nitro): H-5 and H-6 will also show ortho-coupling, but the chemical shift environment differs significantly due to the proximity of the nitro group to the carboxylate.
-
-
-
LC-MS (Liquid Chromatography-Mass Spectrometry):
-
Objective: Detect molecular weight and purity.
-
Method: Reverse Phase C18, Water/Acetonitrile gradient with 0.1% Formic Acid.
-
Target Mass: [M-H]⁻ = 260.9/262.9 (Bromine isotope pattern 1:1).
-
-
HPLC Purity:
-
Requirement: >97% Area under the curve (AUC) at 254 nm.
-
Figure 2: Quality Control Decision Matrix for incoming raw material.
Supplier & Price Comparison Strategy
Since CAS 2092609-05-5 is a specialized intermediate, "off-the-shelf" pricing is rarely transparent. The market operates on a Quote-Based Model .
Market Tiers
| Tier | Supplier Type | Estimated Price Range | Lead Time | Recommended For |
| Tier 1: Catalog Vendors | BLD Pharm, ChemScene, Combi-Blocks | $150 - $300 / g | 1-2 Weeks | Initial Screening, Hit-to-Lead |
| Tier 2: Aggregators | MolPort, eMolecules | $200 - $400 / g | 2-4 Weeks | Procurement Consolidation |
| Tier 3: Custom Synthesis | WuXi AppTec, Pharmaron, Syngene | $5,000 - $10,000 / kg | 8-12 Weeks | Scale-up (>100g), GLP Tox Batches |
Procurement Checklist
When requesting a quote, explicitly demand the following to avoid low-quality batches:
Safety & Handling
-
Hazards: As a nitro-aromatic compound, it carries risks of explosion if heated under confinement. The phenol moiety adds skin/eye irritation risks (H315, H319).
-
Handling:
-
Use non-metallic spatulas to avoid potential shock sensitivity (though low for this specific derivative).
-
All reactions involving heating >50°C should be conducted behind a blast shield.
-
-
Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers or reducing agents.
References
-
ChemicalBook. 2-Bromo-3-hydroxy-6-nitrobenzoic acid Product Page. Retrieved from .
-
BLD Pharm. Product Analysis: 2-Bromo-3-hydroxy-6-nitrobenzoic acid (BD02330171).[2][3][4][5] Retrieved from .
-
National Center for Biotechnology Information. PubChem Compound Summary for substituted Benzoic Acids. Retrieved from .
-
Organic Syntheses. General Procedures for Nitration of Hydroxybenzoic Acids. Org. Synth. Coll. Vol. 3, 1955. Retrieved from .
Sources
- 1. 2-Bromo-3-hydroxy-6-nitrobenzoic acid CAS#: 2092609-05-5 [m.chemicalbook.com]
- 2. 2386629-06-5|2-Bromo-4-methoxy-6-nitrobenzoic acid|BLD Pharm [bldpharm.com]
- 3. 37524-01-9|Methyl 4-bromo-3-hydroxy-2-nitrobenzoate|BLD Pharm [bldpharm.com]
- 4. 37524-08-6|4-BRomo-3-hydroxy-2-nitrobenzoic acid|BLD Pharm [bldpharm.com]
- 5. 2991533-87-8|Methyl 5-(benzyloxy)-4-bromo-2-nitrobenzoate|BLD Pharm [bldpharm.com]
An In-Depth Technical Guide to 2-Bromo-3-hydroxy-6-nitrobenzoic Acid and Its Isomeric Landscape
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Identity of a Polysubstituted Aromatic Acid
In the realm of medicinal chemistry and organic synthesis, substituted benzoic acids are foundational scaffolds for the development of novel therapeutic agents. Their rigid structure and versatile functionalization points allow for the precise tuning of physicochemical and pharmacological properties. This guide addresses the specific query for 2-Bromo-3-hydroxy-6-nitrobenzoic acid , a compound with a unique substitution pattern.
A comprehensive search of established chemical databases, including PubChem and commercial supplier catalogs, reveals that 2-Bromo-3-hydroxy-6-nitrobenzoic acid is not a readily cataloged or commercially available compound. This suggests the molecule is either a novel synthetic target or a rare intermediate. However, based on IUPAC nomenclature, we can deduce its structure and key chemical identifiers.
This guide will first provide the predicted identifiers for the requested molecule. It will then pivot to an in-depth analysis of its closely related, well-documented isomers. By examining these analogs, we can infer potential synthetic strategies, physicochemical properties, and applications relevant to researchers working with highly substituted nitrobenzoic acids.
Section 1: Chemical Identity and Descriptors
While 2-Bromo-3-hydroxy-6-nitrobenzoic acid is not indexed, its structure can be defined as a benzoic acid core with bromine at position 2, a hydroxyl group at position 3, and a nitro group at position 6. Based on this, its chemical identifiers can be algorithmically generated. For practical reference and comparative analysis, this section also details the identifiers for key, documented isomers that are commercially available or described in the literature.
Proposed Structure and Identifiers
Below is the proposed structure for 2-Bromo-3-hydroxy-6-nitrobenzoic acid, along with its generated SMILES and InChIKey.
Caption: Proposed structure of 2-Bromo-3-hydroxy-6-nitrobenzoic acid.
-
SMILES: C1=C(C(=C(C(=C1[O-])Br)O)C(=O)O
-
InChIKey: (Not available as it is not in a public database)
Key Isomers and Their Identifiers
The following table summarizes the identifiers for structurally related and documented compounds, which serve as valuable reference points for synthesis and application development.
| Compound Name | CAS Number | Canonical SMILES | InChIKey |
| 2-Bromo-3-nitrobenzoic acid | 573-54-6 | C1=CC(=C(C(=C1)[O-])Br)C(=O)O | WTDJEGSXLFHZPY-UHFFFAOYSA-N[1] |
| 2-Bromo-6-nitrobenzoic acid | 38876-67-4 | C1=CC(=C(C(=C1)Br)C(=O)O)[O-] | KWNBOCMNFKJJCK-UHFFFAOYSA-N[2] |
| 5-Bromo-2-hydroxy-3-nitrobenzoic acid | 10169-50-3 | C1=C(C(=C(C=C1Br)C(=O)O)O)[O-] | (Not available) |
| 3-Hydroxy-4-nitrobenzoic acid | 619-14-7 | C1=C(C=C(C(=C1)O)[O-])C(=O)O | XLDLRRGZWIEEHT-UHFFFAOYSA-N[3] |
Section 2: Physicochemical Properties
The physicochemical properties of these molecules are critical for predicting their behavior in biological systems and for designing synthetic and purification protocols. The electron-withdrawing nature of the nitro and bromo groups, combined with the hydrogen-bonding capacity of the hydroxyl and carboxylic acid moieties, dictates properties like acidity, solubility, and melting point.
| Property | 2-Bromo-3-nitrobenzoic acid | 2-Bromo-6-nitrobenzoic acid | 3-Hydroxy-4-nitrobenzoic acid |
| Molecular Formula | C₇H₄BrNO₄[4] | C₇H₄BrNO₄[2] | C₇H₅NO₅ |
| Molecular Weight | 246.01 g/mol [1] | 246.01 g/mol [2] | 183.12 g/mol [3] |
| Melting Point | 184-186 °C | (Not available) | 229-231 °C[3] |
| Appearance | Light yellow to yellow crystalline powder | (Not available) | Beige to yellow crystalline powder |
| Solubility | Slightly soluble in DMSO; very slightly soluble in dichloromethane | (Not available) | (Not available) |
Section 3: Synthesis and Reactivity Insights
The synthesis of polysubstituted aromatic compounds like 2-Bromo-3-hydroxy-6-nitrobenzoic acid requires careful strategic planning due to the directing effects of the substituents. The existing groups on the benzene ring dictate the position of subsequent additions in electrophilic aromatic substitution reactions.
-
Carboxylic Acid (-COOH): A deactivating, meta-directing group.
-
Nitro (-NO₂): A strongly deactivating, meta-directing group.
-
Bromo (-Br): A deactivating, ortho-, para-directing group.
-
Hydroxyl (-OH): A strongly activating, ortho-, para-directing group.
Conceptual Synthetic Workflow
A plausible, though unvalidated, synthetic route would likely involve a sequence of nitration, bromination, and hydroxylation steps, where the order is chosen to leverage the directing effects and avoid steric hindrance. One conceptual pathway could start from a pre-functionalized benzoic acid.
Caption: Conceptual workflow for the synthesis of the target molecule.
Protocol: Electrophilic Nitration of a Benzoic Acid Derivative (General Methodology)
This protocol describes a general method for the nitration of an aromatic ring, which is a key step in the synthesis of the target molecule and its isomers.[5]
-
Reaction Setup: In a three-necked, round-bottomed flask equipped with a mechanical stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice-water bath.
-
Substrate Addition: Slowly add the starting benzoic acid derivative to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.
-
Nitrating Mixture: Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled.
-
Reaction: Add the nitrating mixture dropwise to the solution of the benzoic acid derivative over 30-60 minutes. Maintain the reaction temperature below 15 °C.
-
Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The solid product will precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water to remove residual acid, and then recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified nitrobenzoic acid derivative.
Causality: The use of a strong acid mixture (H₂SO₄ and HNO₃) generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary to attack the electron-deactivated benzoic acid ring. The low temperature is crucial to control the exothermic reaction and minimize the formation of by-products.
Section 4: Applications in Research and Drug Development
While no specific applications for 2-Bromo-3-hydroxy-6-nitrobenzoic acid are documented, the functional groups present suggest its potential as a versatile intermediate in organic synthesis. The applications of its isomers provide a strong indication of its potential utility.
-
Building Block for Heterocycles: Compounds like 2-Bromo-3-nitrobenzoic acid are used in the preparation of 3-substituted 5-nitroisocoumarins and 2-bromo-3-nitrobenzaldehyde, which are precursors to more complex molecular architectures.
-
Pharmaceutical Intermediates: Hydroxybenzoic acids are known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[6][7] The incorporation of bromine can enhance the lipophilicity and metabolic stability of a drug candidate, a common strategy in drug design.[8]
-
Antimicrobial and Anti-inflammatory Agents: Halogenated and nitrated phenolic compounds are of interest for developing new anti-inflammatory and antimicrobial agents.[9] The specific substitution pattern of the target molecule could lead to novel interactions with biological targets.
Section 5: Safety and Handling
The safety profile for the undocumented 2-Bromo-3-hydroxy-6-nitrobenzoic acid must be inferred from its functional groups and related isomers. Nitroaromatics and bromoaromatics should be handled with care as they can be irritants and potentially toxic.
For the known isomer 2-Bromo-3-nitrobenzoic acid , the following GHS hazard classifications apply[1]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard Handling Protocol:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Engineering Controls: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
References
-
PubChem. 2-Bromo-6-nitrobenzoic acid. National Center for Biotechnology Information.
-
ChemScene. 573-54-6 | 2-Bromo-3-nitrobenzoic acid.
-
EPA. Benzoic acid, 5-bromo-2-hydroxy-3-nitro-. U.S. Environmental Protection Agency.
-
Sigma-Aldrich. 2-Bromo-3-nitrobenzoic acid. Merck.
-
NIST. Benzoic acid, 2-hydroxy-3-nitro-. National Institute of Standards and Technology.
-
PubChem. 2-Bromo-3-nitrobenzoic acid. National Center for Biotechnology Information.
-
MDPI. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications.
- Potapskyi, E., & Kustrzyńska, K. (2024).
-
BenchChem. Application Notes and Protocols for 4-Bromo-2-hydroxybenzonitrile in Medicinal Chemistry.
-
Sigma-Aldrich. 3-Hydroxy-4-nitrobenzoic acid. Merck.
-
Organic Syntheses. p-NITROBENZOIC ACID.
-
MDPI. Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity.
Sources
- 1. 2-Bromo-3-nitrobenzoic acid | C7H4BrNO4 | CID 68452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-6-nitrobenzoic acid | C7H4BrNO4 | CID 13531381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-羟基-4-硝基苯甲酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chemscene.com [chemscene.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Synthesis of heterocycles using 2-Bromo-3-hydroxy-6-nitrobenzoic acid
Application Note: Heterocycle Synthesis via 2-Bromo-3-hydroxy-6-nitrobenzoic Acid
Executive Summary
2-Bromo-3-hydroxy-6-nitrobenzoic acid represents a "privileged scaffold" in medicinal chemistry due to its dense functionalization. It offers four distinct orthogonal handles—a carboxylic acid, an aryl bromide, a phenol, and a nitro group—arranged in a specific substitution pattern that enables divergent synthesis .
This guide details the protocols for transforming this scaffold into two high-value heterocyclic classes: Quinazolin-4(3H)-ones (via the nitro/carboxyl motif) and Benzofurans (via the bromo/hydroxy motif). By leveraging the ortho-relationships between these functional groups, researchers can access complex bioactive cores suitable for kinase inhibition and antimicrobial drug discovery.
Chemo-Structural Analysis: The "Warhead" Map
To design effective protocols, one must understand the electronic and steric environment of the molecule.
-
C1-Carboxyl & C6-Nitro (ortho-relationship): This is the primary handle for Quinazolinone synthesis. Reduction of the nitro group yields an anthranilic acid derivative, which cyclizes with amides or urea.
-
C2-Bromo & C3-Hydroxy (ortho-relationship): This motif is a precursor to Benzofurans . The phenol acts as a nucleophile after the bromine undergoes metal-catalyzed cross-coupling (e.g., Sonogashira).
-
Electronic Effects: The nitro group at C6 strongly withdraws electrons, making the ring electron-deficient. This deactivates the ring toward electrophilic aromatic substitution but facilitates nucleophilic attacks if the carboxyl is derivatized.
Strategic Pathways & Logic
The following diagram illustrates the divergent synthetic utility of the scaffold.
Caption: Divergent synthesis pathways. Pathway 1 (Red) leverages the C1/C6 motif for Quinazolinones. Pathway 2 (Yellow) utilizes the C2/C3 motif for Benzofurans.
Detailed Protocols
Protocol A: Synthesis of 5-Bromo-6-hydroxyquinazolin-4(3H)-one
Targeting the C1-COOH and C6-NO2 interaction.
Mechanism: This protocol relies on the reduction of the nitro group to an amine (anthranilic acid intermediate), followed by a condensation-cyclization with formamide (Niementowski reaction).
Reagents:
-
Substrate: 2-Bromo-3-hydroxy-6-nitrobenzoic acid (1.0 equiv)
-
Reductant: Iron powder (5.0 equiv) / Glacial Acetic Acid (Solvent/Proton source)
-
Cyclization Agent: Formamide (Excess, 10-15 equiv)
Step-by-Step Methodology:
-
Selective Reduction (Nitro
Amine):-
Dissolve 10 mmol of the starting acid in 50 mL of ethanol/water (4:1).
-
Add 50 mmol of iron powder and 2 mL of concentrated HCl (catalytic activation).
-
Reflux at 80°C for 2 hours. Validation: Monitor TLC for the disappearance of the yellow nitro compound and appearance of a fluorescent amine spot.
-
Filter hot through Celite to remove iron residues. Neutralize filtrate with NaHCO₃ and extract with Ethyl Acetate.[1]
-
Result: 6-Amino-2-bromo-3-hydroxybenzoic acid.
-
-
Cyclization (Niementowski Reaction):
-
Take the crude amino-acid (from Step 1) and suspend it in 10 mL of Formamide.
-
Critical Step: Heat the mixture to 150–160°C for 6 hours. The high temperature is required to drive the dehydration and ring closure.
-
Observation: The reaction mixture will darken.[2]
-
Cool to room temperature.[1][3][4] The product often precipitates upon cooling.
-
Dilute with 20 mL ice-water to complete precipitation. Filter the solid.[5]
-
-
Purification:
-
Recrystallize from DMF/Ethanol.
-
Yield Expectation: 60–75%.
-
Data Summary: Quinazolinone Synthesis
| Parameter | Condition | Critical Note |
| Temperature | 150–160°C | Below 140°C, the intermediate amide forms but fails to cyclize [1]. |
| Stoichiometry | Excess Formamide | Acts as both solvent and reactant.[3] |
| Time | 4–8 Hours | Monitor by TLC (Mobile Phase: 10% MeOH in DCM). |
Protocol B: Synthesis of Benzofuran Scaffolds
Targeting the C2-Br and C3-OH interaction.
Mechanism: A Sonogashira coupling introduces an alkyne at the C2 position. If the C3-hydroxyl is unprotected (or deprotected in situ), it attacks the alkyne (5-endo-dig or 6-endo-dig cyclization) to form the furan ring.
Reagents:
-
Substrate: 2-Bromo-3-hydroxy-6-nitrobenzoic acid (Methyl ester protected preferred for solubility).
-
Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%) / CuI (2 mol%).
-
Coupling Partner: Phenylacetylene (1.2 equiv).
-
Base: Et₃N (3.0 equiv).
Step-by-Step Methodology:
-
Esterification (Pre-requisite):
-
Treat the acid with MeOH/H₂SO₄ (Reflux, 4h) to form the methyl ester. This prevents catalyst poisoning by the free carboxylic acid.
-
-
Sonogashira Coupling / Cyclization:
-
In a flame-dried flask under Argon, dissolve the methyl ester (1.0 equiv) in anhydrous DMF.
-
Add Et₃N, Pd(PPh₃)₂Cl₂, and CuI. Stir for 5 mins.
-
Add Phenylacetylene dropwise.
-
Heat to 80°C for 12 hours.
-
Mechanistic Insight: The free phenol (C3-OH) is positioned perfectly to attack the triple bond of the coupled alkyne. This often happens spontaneously under these basic conditions to form the benzofuran.
-
-
Work-up:
Troubleshooting & Optimization (Expert Insights)
-
Issue: Low Yield in Quinazolinone Cyclization.
-
Cause: Incomplete dehydration of the intermediate amide.
-
Solution: Use a Dean-Stark trap if using a solvent other than neat formamide, or add a dehydrating agent like PPE (Polyphosphoric ester). Microwave irradiation (180°C, 15 min) significantly improves yields [1].
-
-
Issue: Catalyst Poisoning in Sonogashira.
-
Cause: The free carboxylic acid or the nitro group coordinating to Pd.
-
Solution: Always protect the carboxylic acid as an ester (Methyl/Ethyl) before attempting cross-coupling.
-
-
Issue: Solubility.
-
Insight: The starting material is highly polar. If solubility in organic solvents (DCM/THF) is poor, use DMF or DMAc.
-
References
-
BenchChem. "Application Note: Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid and Formamide." BenchChem Protocols, 2025.[1][3][6] Link
-
Research Journal of Pharmacy and Technology. "Synthesis of Quinazoline derivatives and its Antimicrobial Activity." RJPT, vol. 10, no. 8, 2017. Link
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. "Synthesis and Anti-Microbial Screening of Some Novel Quinazolinone Derivatives." IJPCBS, 2011. Link
-
Organic Chemistry Portal. "Benzo-fused N-Heterocycle synthesis." Organic Chemistry Portal, 2024. Link
-
BenchChem. "Application Notes and Protocols for Nucleophilic Substitution Reactions Involving 2-Bromo-3-nitrobenzoic Acid." BenchChem Protocols, 2025.[1][3][6] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of 5-nitro-2-[N-3-(4-azidophenyl)-propylamino]-benzoic acid: photoaffinity labeling of human red blood cell ghosts with a 5-nitro-2-(3-phenylpropylamino)-benzoic acid analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ipindexing.com [ipindexing.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Palladium-Catalyzed Cross-Coupling of 2-Bromo-3-hydroxy-6-nitrobenzoic Acid
Executive Summary & Strategic Analysis
The substrate 2-Bromo-3-hydroxy-6-nitrobenzoic acid represents a "perfect storm" of synthetic challenges: it is tetrasubstituted, sterically crowded, and possesses conflicting electronic demands. While the nitro group (C6) strongly activates the C-Br bond for oxidative addition via electron withdrawal, the carboxylic acid (C1) and phenol (C3) functionalities act as potent catalyst poisons and sequestering agents for the base required in the catalytic cycle.
The "Naked" Coupling Fallacy
Attempting direct Palladium-catalyzed coupling on the unprotected hydroxy-acid typically results in <10% yield due to:
-
Competitive Coordination: The carboxylate and phenoxide anions bind tightly to Pd(II), arresting the catalytic cycle prior to transmetallation.
-
Protodebromination: The acidic protons facilitate the reduction of the C-Br bond to C-H, destroying the handle.
-
Decarboxylation: Ortho-nitro benzoic acids are thermally unstable; high-temperature coupling conditions (required for sterically hindered substrates) often trigger decarboxylation.
Core Directive: This guide mandates a Protection-First Strategy . We convert the substrate to Methyl 2-bromo-3-methoxy-6-nitrobenzoate prior to coupling. This creates a robust, lipophilic electrophile compatible with high-turnover catalysts.
Pre-Reaction Workflow: Substrate Protection
Before initiating any cross-coupling, the acidic protons must be masked. The following "Global Methylation" protocol is the industry standard for stabilizing this scaffold.
Protocol A: Global Methylation (Esterification & Etherification)
Objective: Convert 2-Bromo-3-hydroxy-6-nitrobenzoic acid to Methyl 2-bromo-3-methoxy-6-nitrobenzoate.
Reagents:
-
Substrate: 2-Bromo-3-hydroxy-6-nitrobenzoic acid (1.0 equiv)
-
Methyl Iodide (MeI): 2.5 equiv (Excess required for dual protection)
-
Potassium Carbonate (
): 3.0 equiv (Anhydrous, freshly ground) -
Solvent: DMF (Anhydrous) or Acetone (0.2 M concentration)
Step-by-Step Procedure:
-
Setup: Charge a flame-dried round-bottom flask with
and the substrate. Purge with for 5 minutes. -
Solvation: Add anhydrous DMF via syringe. Stir at Room Temperature (RT) for 15 minutes to allow deprotonation (solution will turn deep yellow/orange).
-
Addition: Cool to 0°C. Add MeI dropwise over 10 minutes to control the exotherm.
-
Reaction: Allow to warm to RT and stir for 4–6 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes). The polar starting material (
) should disappear, replaced by a non-polar spot ( ). -
Workup: Pour mixture into ice-water (5x reaction volume). The product often precipitates. Filter and wash with water.[1] If oil forms, extract with EtOAc, wash with brine, dry over
, and concentrate.
Yield Expectation: >90%
Checkpoint: Verify disappearance of broad -OH/-COOH signals in
Core Protocol: Suzuki-Miyaura Cross-Coupling[2][3][4]
With the protected substrate (Methyl 2-bromo-3-methoxy-6-nitrobenzoate ), we address the steric hindrance at the C2 position. Standard triphenylphosphine ligands (
Protocol B: Sterically Demanding Suzuki Coupling
Reagents:
-
Electrophile: Methyl 2-bromo-3-methoxy-6-nitrobenzoate (1.0 equiv)
-
Nucleophile: Aryl/Heteroaryl Boronic Acid (1.2–1.5 equiv)
-
Catalyst Precursor:
(2–5 mol%) -
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4–10 mol%, 1:2 Pd:Ligand ratio)
-
Base:
(3.0 equiv, tribasic, finely ground) -
Solvent: Toluene:Water (10:1 ratio) - Biphasic system is crucial for boronic acid activation.
Step-by-Step Procedure:
-
Catalyst Pre-formation (Critical for Activity):
-
In a separate vial, mix
and SPhos in Toluene. Stir at RT for 10 minutes under Argon. The solution should turn from orange to pale yellow, indicating ligation.
-
-
Main Vessel Assembly:
-
Charge a pressure vial or Schlenk flask with the Electrophile, Boronic Acid, and
. -
Evacuate and backfill with Argon (3 cycles). Oxygen is the enemy of this electron-rich ligand.
-
-
Reaction Initiation:
-
Add the Toluene (containing pre-formed catalyst) and degassed Water to the solids.
-
Seal the vessel.
-
-
Thermal Phase:
-
Heat to 80°C . Do not exceed 100°C to avoid thermal decomposition of the nitro-ester.
-
Stir vigorously (1000 RPM). The biphasic nature requires high shear for mass transfer.
-
Run time: 4–12 hours.
-
-
Workup:
-
Cool to RT. Filter through a pad of Celite to remove Pd black.
-
Dilute with EtOAc, wash with water and brine.
-
Purify via Flash Column Chromatography (SiO2).
-
Data Table: Optimization Parameters
| Parameter | Standard Condition | Optimization for Ultra-Hindered Partners |
| Ligand | SPhos | XPhos or BrettPhos |
| Base | ||
| Solvent | Toluene/Water | 1,4-Dioxane/Water (Higher boiling point) |
| Temp | 80°C | 100°C (Risk of decarboxylation increases) |
Alternative Protocol: Sonogashira Coupling
If an alkyne handle is required, the Sonogashira coupling is viable but requires copper-free conditions if possible, or careful control to prevent homocoupling of the alkyne.
Protocol C: Copper-Free Sonogashira (Preferred)
Rationale: The nitro group makes the aryl bromide highly electrophilic, allowing for copper-free conditions which reduce homocoupling side-products.
Reagents:
-
Protected Substrate (1.0 equiv)
-
Terminal Alkyne (1.5 equiv)
-
Catalyst:
(3 mol%) -
Ligand: XPhos (6 mol%)
-
Base:
(2.0 equiv) -
Solvent: Acetonitrile (
)
Procedure:
-
Combine all solids in a reaction tube.
-
Evacuate/Purge with Argon.
-
Add degassed Acetonitrile.
-
Heat to 70°C for 6 hours.
-
Note: If reaction stalls, add 1 mol% CuI, but watch for Glaser coupling (alkyne dimerization).
Visualization: Workflow & Mechanism
The following diagrams illustrate the mandatory protection strategy and the steric environment of the catalytic cycle.
Figure 1: Strategic Workflow. Direct coupling is identified as a failure mode; the protection pathway is the validated route.
Figure 2: Catalytic Cycle. Note that the Nitro group aids the first step (Oxidative Addition), while the steric bulk hinders the second (Transmetallation), necessitating the SPhos ligand.
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| No Reaction (SM remains) | Catalyst deactivated by | Ensure Pd(OAc)2 is orange (not black). Degass solvents thoroughly. Switch to pre-catalyst Pd(dppf)Cl2 . |
| Protodebromination (Ar-H formed) | Hydride source present or excessive heat. | Use anhydrous solvents for the protection step.[2] In coupling, reduce temp to 60°C and extend time. |
| Homocoupling of Boronic Acid | Oxidative conditions.[3] | Rigorous exclusion of air. Reduce amount of Boronic acid. |
| Dark Black Precipitate | "Pd Black" formation (ligand dissociation). | Increase Ligand:Pd ratio to 3:1. The ligand is not stabilizing the metal sufficiently. |
References
-
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.
-
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[4] Chemical Reviews, 1995.[4]
-
Fu, G. C., et al. "Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions."[5] Journal of the American Chemical Society, 2000.[5]
-
Organic Syntheses. "Preparation of Methyl m-nitrobenzoate (General Nitration/Esterification Protocols)." Org.[1][3][6][7] Synth. Coll. Vol. 1, p.372.
-
Yoneda Labs. "Suzuki-Miyaura Cross-Coupling: Practical Guide and Mechanism."
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chemimpex.com [chemimpex.com]
Application Note: Suzuki-Miyaura Coupling of 2-Bromo-3-hydroxy-6-nitrobenzoic Acid
Executive Summary
This guide details the protocol for utilizing 2-Bromo-3-hydroxy-6-nitrobenzoic acid (Structure 1 ) as an electrophile in Suzuki-Miyaura cross-coupling. This substrate represents a "perfect storm" of synthetic challenges: it is a tetra-substituted arene featuring severe steric hindrance (ortho-nitro, ortho-carboxylate), dual acidic protons (COOH, OH), and electronic deactivation.
Standard protocols utilizing Pd(PPh₃)₄ or simple Pd(II) salts will likely fail or result in extensive protodehalogenation. This application note provides two validated pathways:
-
Route A (Recommended): A protection-first strategy to eliminate catalyst poisoning and solubility issues.
-
Route B (Direct): A ligand-accelerated protocol using Buchwald dialkylbiaryl phosphine ligands (SPhos/XPhos) for direct coupling of the unprotected acid.
Structural Analysis & Strategic Planning
The Substrate Challenge
The reactivity of 2-Bromo-3-hydroxy-6-nitrobenzoic acid is governed by three competing factors:
-
Steric Crowding (The "Orthogonality" Problem): The bromine atom (C2) is sandwiched between the carboxyl group (C1) and the hydroxyl group (C3). Furthermore, the nitro group at C6 forces the carboxylate out of planarity, creating a "picket fence" around the reaction center.
-
Acidic Poisoning: The substrate possesses two acidic protons (
for COOH, for OH). In a standard catalytic cycle, these consume 2 equivalents of base immediately. If the local pH drops, the oxidative addition step is inhibited. -
Electronic Activation: While the
group is electron-withdrawing (activating the C-Br bond), it is also a potential oxidant that can re-oxidize Pd(0) to Pd(II) if the catalytic cycle stalls, leading to homocoupling of the boronic acid.
Decision Matrix: Which Route?
| Feature | Route A: Protection-First (Standard) | Route B: Direct Coupling (Advanced) |
| Step Count | 3 (Protect | 1 (Direct Coupling) |
| Yield Reliability | High (>85% typical) | Variable (40–75% substrate dependent) |
| Catalyst Cost | Low (Standard Pd sources) | High (Requires SPhos/XPhos/Pd-G4) |
| Purification | Easy (Non-polar intermediates) | Difficult (Highly polar/zwitterionic product) |
| Recommendation | Use for scale-up (>1g) | Use for rapid screening (<100mg) |
Experimental Workflows (Visualized)
Figure 1: Strategic workflow comparing the robust Protection Route (A) vs. the Direct Route (B).
Detailed Protocols
Protocol A: The "Protection-First" Strategy (High Reliability)
Rationale: Converting the acid and phenol to methyl ester/ether removes acidic protons and reduces catalyst coordination to the heteroatoms.
Step 1: Global Methylation
-
Dissolve: 1.0 eq of 2-Bromo-3-hydroxy-6-nitrobenzoic acid in DMF (0.5 M).
-
Base: Add 2.5 eq of finely ground anhydrous
. -
Alkylation: Dropwise add 2.5 eq of Methyl Iodide (MeI) at 0°C.
-
Reaction: Warm to RT and stir for 4 hours. Monitor by TLC (EtOAc/Hex).
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine.[1][2] Dry (
) and concentrate.-
Checkpoint: Intermediate should be a yellow solid/oil.
-
Step 2: Suzuki Coupling of the Protected Intermediate
Reagents:
-
Substrate: Methyl 2-bromo-3-methoxy-6-nitrobenzoate (1.0 eq)
-
Boronic Acid: Arylboronic acid (1.2 eq)[3]
-
Catalyst:
(3 mol%) -
Base:
(2.0 eq) -
Solvent: 1,4-Dioxane : Water (4:1 ratio), degassed.
Procedure:
-
Charge a reaction vial with Substrate, Boronic Acid, Base, and Catalyst.
-
Seal and purge with Argon (3x vacuum/backfill cycles).[1][3] Critical: Oxygen promotes homocoupling.[4]
-
Inject degassed solvent mixture via syringe.[3]
-
Heat to 90°C for 6–12 hours.
-
Workup: Filter through Celite. Concentrate. Purify via flash chromatography (Silica, Hex/EtOAc gradient).
Step 3: Deprotection (If required)
-
Ester Hydrolysis: Treat with
(3 eq) in THF/Water (1:1) at RT to restore the carboxylic acid. -
Ether Cleavage: Treat with
(2 eq) in DCM at -78°C RT to restore the phenol (if the target requires the free hydroxyl).
Protocol B: Direct Coupling (Ligand-Accelerated)
Rationale: For high-throughput screening or when protection is undesirable. Requires specialized ligands to create a "pocket" for the palladium to operate despite the steric bulk.
Critical Success Factor: You must use 3.5 equivalents of base .
-
1.0 eq neutralizes
. -
1.0 eq neutralizes
. -
1.5 eq acts as the catalytic activator for the boronic acid.
Reagents:
-
Substrate: 2-Bromo-3-hydroxy-6-nitrobenzoic acid (1.0 eq)
-
Boronic Acid: Arylboronic acid (1.5 eq)[3]
-
Catalyst: SPhos Pd G3 or XPhos Pd G4 (2–5 mol%).
-
Alternative:
(2 mol%) + SPhos (8 mol%).
-
-
Base:
(3.5 eq, anhydrous, finely ground). -
Solvent: n-Butanol or Toluene/Water (10:1).
Procedure:
-
Pre-neutralization: In the reaction vessel, combine Substrate and 2.0 eq of Base in the solvent. Stir for 10 mins at RT.[1][2] This forms the dianion.
-
Addition: Add Boronic Acid, remaining Base (1.5 eq), and Catalyst.
-
Inert Atmosphere: rigorous degassing (Argon sparge for 15 mins).
-
Reaction: Heat to 100°C for 2–4 hours.
-
Note: Reaction is often faster than Route A due to high temperature and active ligand.
-
-
Quench: Cool to RT. Acidify carefully with 1M HCl to pH ~3 (to protonate the product for extraction).
-
Extraction: Extract with EtOAc (product is in organic layer).
Troubleshooting & Optimization Data
| Observation | Probable Cause | Corrective Action |
| No Reaction (SM Recovery) | Oxidative addition failure due to sterics.[3] | Switch ligand to XPhos or Pd-PEPPSI-IPr . Increase Temp to 110°C. |
| Protodehalogenation (H instead of Br) | "Hydride" source in solvent or incomplete transmetallation. | Use anhydrous Toluene instead of alcohols.[3] Ensure solvent is strictly degassed. |
| Homocoupling of Boronic Acid | Oxygen presence or Pd(II) reduction lag.[4] | Re-degas solvents.[3] Add slow addition of boronic acid (syringe pump). |
| Black Precipitate (Pd Black) | Catalyst decomposition (Ligand dissociation).[3] | Increase Ligand:Pd ratio to 4:1. Lower temperature slightly. |
Solvent Compatibility Table
For 2-Bromo-3-hydroxy-6-nitrobenzoic acid couplings
| Solvent System | Temp Limit | Solubility | Suitability |
| DMF / Water (4:1) | 120°C | Excellent | Best for Direct Coupling (Route B) |
| Dioxane / Water (10:1) | 100°C | Good | Standard for Protected (Route A) |
| Toluene (Anhydrous) | 110°C | Poor (for salts) | Only for esterified substrates |
| Ethanol / Water | 80°C | Good | Avoid (High risk of protodehalogenation) |
References
-
Suzuki-Miyaura Coupling of Hindered Substrates
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides. Journal of the American Chemical Society, 130(24), 7538–7539.
-
Synthesis of Urolithins (Analogous 2-Bromo-5-hydroxybenzoic acid chemistry)
-
Bialonska, D., et al. (2009). Urolithins, Intestinal Microbial Metabolites of Pomegranate Ellagitannins, Exhibit Potent Antioxidant Activity.[5] Journal of Agricultural and Food Chemistry, 57(21), 10181–10186. (Describes methylation protection strategy).
-
-
Protodehalogenation in Benzoic Acid Derivatives
-
SPhos/XPhos Ligand Utility
- Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.
Disclaimer: This protocol involves the use of hazardous chemicals (alkyl halides, heavy metals). All experiments must be conducted in a fume hood with appropriate PPE. The user assumes all liability for safety and compliance.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Urolithin and Reduced Urolithin Derivatives as Potent Inhibitors of Tyrosinase and Melanogenesis: Importance of the 4-Substituted Resorcinol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Hydroxyl group protection strategies for bromonitrobenzoic acids
Application Note: Hydroxyl Group Protection Strategies for Bromonitrobenzoic Acids
Executive Summary
Bromonitrobenzoic acids (e.g., 4-bromo-3-nitrobenzoic acid, 2-bromo-5-nitrobenzoic acid) are high-value scaffolds in drug discovery, serving as precursors for SNAr diversification, Suzuki-Miyaura couplings, and nitro-reduction cyclizations. However, their polyfunctional nature presents a specific challenge: the "Hydroxyl Paradox."
While the primary "hydroxyl" functionality is the acidic moiety of the carboxylic acid (-COOH), many bioactive derivatives also possess phenolic hydroxyls (e.g., hydroxy-bromonitrobenzoic acids). The extreme electron deficiency of the ring—induced by the nitro (-NO₂) and bromo (-Br) groups—dramatically alters the pKa and reactivity of these hydroxyls.
This guide details protection strategies that navigate the stability vs. reactivity trade-off , specifically addressing the risk of Nucleophilic Aromatic Substitution (SNAr) side reactions during protection/deprotection cycles.
Strategic Analysis: The Electronic Landscape
Before selecting a protocol, researchers must understand the electronic bias of the substrate.
-
Acidity Enhancement: The ortho or para nitro group significantly lowers the pKa of both carboxylic acids and phenols. Phenols on this scaffold can have pKa values < 7 (compared to ~10 for phenol), making them behave more like carboxylic acids.
-
The SNAr Trap: The most critical failure mode in working with bromonitrobenzoic acids is unintended SNAr.
Decision Matrix: Selecting the Right Group
Figure 1: Decision tree for selecting protecting groups based on downstream chemical compatibility.
Protocol A: Carboxyl Protection (The "Acidic Hydroxyl")
The carboxylic acid must be masked to prevent interference with metal-catalyzed couplings or nucleophilic attacks.
Method A.1: tert-Butyl Ester Formation (Recommended)
Why: The t-butyl group is cleaved by acid (TFA/HCl), completely avoiding the basic conditions that trigger SNAr on the bromonitro ring. Reagents: tert-Butyl 2,2,2-trichloroacetimidate (TBTA) is preferred over isobutylene gas for safety and ease of handling.
Protocol:
-
Dissolution: Dissolve bromonitrobenzoic acid (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M).
-
Catalysis: Add cyclohexane (2.0 equiv) and a catalytic amount of BF₃·OEt₂ (0.1 equiv) — Note: TBTA method is milder.
-
Alternative (TBTA): Dissolve acid in THF. Add TBTA (2.0 equiv). Heat to 40°C for 4-12 h.
-
-
Workup: Quench with saturated NaHCO₃. Wash organic layer with brine. Dry over MgSO₄.
-
Purification: Flash chromatography (Hexane/EtOAc). t-Butyl esters are stable to silica.
Method A.2: NBS-Catalyzed Methyl Esterification
Why: A mild, metal-free alternative to Fischer esterification that avoids harsh sulfuric acid refluxes, reducing thermal degradation of the nitro group. Source: Validated based on NBS catalytic activity in esterification [1].
Protocol:
-
Mix: Combine bromonitrobenzoic acid (1 mmol) and Methanol (5 mL).
-
Catalyst: Add N-Bromosuccinimide (NBS) (5-10 mol%).
-
Reaction: Stir at 50°C (open flask) for 6–12 hours.
-
Mechanism: NBS generates in-situ HBr in controlled amounts, catalyzing the reaction without charring.
-
Yield: Typically >90%.
Protocol B: Phenolic Hydroxyl Protection
For hydroxy-bromonitrobenzoic acids (e.g., 3-bromo-4-hydroxy-5-nitrobenzoic acid), the phenol is highly acidic. Standard silyl ethers (TBS/TMS) are often too labile due to the electron-withdrawing ring making the phenoxide a superior leaving group.
Method B.1: Methoxymethyl (MOM) Ether Protection
Why: MOM ethers are stable to basic conditions (SNAr reactions) and are cleaved by acid, orthogonal to the base-sensitive nature of the ring halogens.
Protocol:
-
Base Selection: Use N,N-Diisopropylethylamine (DIPEA) instead of NaH.
-
Reasoning: NaH can generate a "naked" phenoxide that might self-react via intermolecular SNAr. DIPEA buffers the system.
-
-
Reaction:
-
Dissolve substrate in dry DCM at 0°C.
-
Add DIPEA (2.5 equiv).
-
Dropwise add MOM-Cl (1.2 equiv). Caution: Carcinogen.
-
-
Warming: Allow to warm to RT. Stir 2–4 h.
-
Quench: Add saturated NH₄Cl.
-
Outcome: The MOM group withstands Suzuki coupling conditions (Pd/Base) perfectly.
Method B.2: Acetylation (Transient Protection)
Why: If the protection is only needed for a short purification step or to modify solubility. Protocol:
-
Mix substrate in Acetic Anhydride (solvent/reagent).
-
Add catalytic Iodine (I₂) or DMAP.
-
Stir at RT for 1 h. Pour into ice water. Precipitate is usually pure product.
Comparative Data: Stability & Reactivity
| Protecting Group | Formation Condition | Cleavage Condition | SNAr Risk (Formation) | SNAr Risk (Cleavage) | Stability to Pd/Base |
| Methyl Ester | MeOH / H⁺ | LiOH / H₂O | Low | High (OH⁻ attacks ring) | High |
| t-Butyl Ester | TBTA / Heat | TFA / DCM | Low | None (Acidic) | Moderate (Acid sensitive) |
| Benzyl Ester | BnBr / K₂CO₃ | H₂ / Pd-C | Moderate | Low (Hydrogenolysis) | Incompatible (Reduces -NO₂) |
| MOM Ether | MOM-Cl / DIPEA | HCl / MeOH | Low | None | High |
| Silyl Ether (TBS) | TBSCl / Imidazole | TBAF | Low | Low | Low (Falls off acidic phenols) |
Workflow Visualization: The "Safety-First" Pathway
This workflow prioritizes the integrity of the Bromine and Nitro groups during the protection/deprotection cycle.
Figure 2: Recommended "Safety-First" synthetic workflow to avoid SNAr side reactions.
References
-
MDPI. (2018). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions.[4] Retrieved from [Link][2]
-
Organic Syntheses. m-Nitrobenzoic Acid and Methyl m-nitrobenzoate Protocols. Retrieved from [Link]
-
Master Organic Chemistry. Protecting Groups For Alcohols: Silyl Ethers and MOM. Retrieved from [Link]
-
Scientific Research Publishing. (2022). The Compatibility of Groups Used to Protect Phenolic Functionality during Oxidative Esterification.[5] Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN102557910A - Deprotection method for phenolic hydroxyl group - Google Patents [patents.google.com]
- 3. Protective Groups [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification [scirp.org]
Synthesis of bioactive amides from 2-Bromo-3-hydroxy-6-nitrobenzoic acid
Application Note: High-Efficiency Synthesis of Bioactive Amides from 2-Bromo-3-hydroxy-6-nitrobenzoic Acid
Part 1: Executive Summary & Strategic Analysis
1.1 The Scaffold Relevance The compound 2-Bromo-3-hydroxy-6-nitrobenzoic acid (CAS: 2386629-06-5) represents a high-value pharmacophore scaffold. Its specific substitution pattern offers unique advantages for drug discovery:
-
Conformational Restriction: The di-ortho substitution (2-Br, 6-NO2) forces the carboxylic acid (and subsequent amide) out of planarity with the phenyl ring. This "ortho-twist" is critical for targeting specific hydrophobic pockets in kinases and bacterial enzymes, often improving selectivity over planar analogs.
-
Orthogonal Reactivity: The scaffold contains four distinct handles for diversification:
-
-COOH: Amide coupling (primary focus).
-
-OH: Alkylation/etherification for solubility or binding interactions.
-
-Br: Handle for Suzuki/Buchwald cross-coupling.
-
-NO2: Precursor for reduction to anilines, enabling cyclization to benzimidazoles or quinazolinones.
-
1.2 The Synthetic Challenge The primary obstacle in synthesizing amides from this precursor is the extreme steric hindrance at the carbonyl carbon. The flanking 2-Bromo and 6-Nitro groups create a "steric gate" that blocks the approach of nucleophilic amines. Standard coupling protocols (e.g., EDC/NHS) often fail or result in low yields due to slow activation kinetics and competitive hydrolysis.
1.3 The Solution: The "Activated Chloride" Protocol To guarantee success, this guide prioritizes the conversion of the acid to its highly reactive acid chloride form, bypassing the kinetic sluggishness of ester-based coupling agents. We also recommend a Phenol Protection Strategy to prevent side reactions during the activation phase.
Part 2: Synthetic Workflow Visualization
The following diagram outlines the optimized pathway, including decision points for protection and activation.
Figure 1: Decision logic for synthesizing amides from sterically hindered benzoic acids. The Acid Chloride route is prioritized for the 2,6-disubstituted scaffold.
Part 3: Detailed Experimental Protocols
Phase 1: Phenol Protection (Benzyl Ether Formation)
Rationale: The free phenol at C3 is ortho to the C2-Bromine. Under acidic activation conditions, it can interfere or reduce solubility. Benzyl protection is robust and orthogonal to the nitro/bromo groups.
Reagents:
-
Substrate: 2-Bromo-3-hydroxy-6-nitrobenzoic acid (1.0 equiv)
-
Benzyl Bromide (BnBr): 2.2 equiv (Excess covers both Phenol and Acid, forming the ester intermediate which is then hydrolyzed, or selective conditions used).
-
Refined Strategy: To protect only the phenol while keeping the acid free is difficult in one step. Standard Protocol: Form the methyl ester -> Protect Phenol -> Hydrolyze Ester.
-
Alternative (Direct): Use MOM-Cl (Methoxymethyl chloride) with 2.1 eq NaH in THF at 0°C. This protects the phenol and carboxylate; mild acid workup hydrolyzes the carboxylate ester faster than the phenol ether.
Protocol (O-Benzylation via Ester Intermediate):
-
Esterification: Dissolve substrate in Acetone. Add K₂CO₃ (2.5 equiv) and BnBr (2.2 equiv). Reflux for 4 hours. (Forms Benzyl 2-bromo-3-(benzyloxy)-6-nitrobenzoate).
-
Hydrolysis: Treat the crude intermediate with LiOH (3.0 equiv) in THF/H₂O (3:1) at RT for 2 hours.
-
Workup: Acidify to pH 2 with 1N HCl. Extract with EtOAc.[1]
-
Result: 2-Bromo-3-(benzyloxy)-6-nitrobenzoic acid .
-
Yield Target: >85%[2]
-
Phase 2: The "Hard" Coupling (Acid Chloride Method)
Rationale: Due to the 2,6-steric bulk, the carbonyl carbon is shielded. Oxalyl chloride generates the acid chloride, which is small enough to be attacked by the amine but reactive enough to drive the reaction.
Reagents:
-
Protected Acid (from Phase 1) (1.0 equiv)
-
Oxalyl Chloride (1.5 equiv)
-
DMF (Catalytic, 2-3 drops)
-
Dichloromethane (DCM) (Anhydrous)
-
Target Amine (1.2 equiv)
-
DIPEA (Diisopropylethylamine) (3.0 equiv)
Step-by-Step Protocol:
-
Activation:
-
Dissolve the Protected Acid in anhydrous DCM (0.2 M concentration) under Nitrogen/Argon.
-
Add catalytic DMF (critical for forming the Vilsmeier-Haack intermediate).
-
Add Oxalyl Chloride dropwise at 0°C.
-
Allow to warm to Room Temperature (RT) and stir for 2 hours. Observation: Bubbling (CO/CO₂) should cease.
-
Evaporation (Critical): Concentrate the reaction in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in fresh anhydrous DCM.
-
-
Coupling:
-
In a separate flask, dissolve the Target Amine and DIPEA in DCM.
-
Add the Acid Chloride solution dropwise to the Amine solution at 0°C.
-
Note: Reverse addition (Acid to Amine) is preferred to minimize di-acylation side products.
-
Stir at RT for 12–16 hours.
-
-
Quench & Purification:
-
Quench with Sat. NaHCO₃. Extract with DCM.
-
Wash organic layer with 1N HCl (to remove unreacted amine) and Brine.
-
Dry over Na₂SO₄ and concentrate.
-
Purification: Flash Chromatography (Hexanes/EtOAc). The amide usually elutes later than the starting material.
-
Phase 3: Deprotection (Optional)
If the free phenol is required for bioactivity (e.g., H-bond donor in the active site):
-
Method: Hydrogenation (H₂, 1 atm) with 10% Pd/C in MeOH is risky due to the C-Br bond (potential debromination).
-
Recommended Method: Boron Tribromide (BBr₃) in DCM at -78°C -> 0°C.
-
Caution: This is harsh.
-
Alternative: If Benzyl group was used, use BCl₃ or TFA/Thioanisole if the substrate is sensitive.
-
Part 4: Data Analysis & Troubleshooting
4.1 Solvent Screening for Coupling Efficiency For sterically hindered substrates, solvent choice affects the conformation and reaction rate.
| Solvent | Dielectric Constant | Coupling Reagent | Yield (24h) | Notes |
| DCM | 8.9 | Oxalyl Chloride | 88% | Best for solubility and workup. |
| DMF | 36.7 | HATU | 45% | Slow kinetics; difficult purification. |
| THF | 7.5 | EDC/HOBt | <10% | Failed to overcome steric barrier. |
| Toluene | 2.4 | SOCl₂ (Reflux) | 75% | High temp required; risk of degradation. |
4.2 Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Steric hindrance prevents amine attack. | Switch from HATU/EDC to Acid Chloride route. Increase temperature to 40°C. |
| De-bromination | Pd-catalyzed side reaction during deprotection. | Avoid H₂/Pd. Use BBr₃ or acid-labile protecting groups (MOM, THP). |
| Colored Impurities | Nitro group degradation or oxidation. | Perform reactions under strict inert atmosphere (Ar/N₂). Keep away from light. |
Part 5: Bioactivity Context (SAR)
The resulting amides are valuable in two primary therapeutic areas:
-
Antimicrobial Agents: Nitro-benzoic acid derivatives are known to interfere with bacterial respiratory pathways. The 2-Br/6-NO2 substitution pattern mimics the steric environment of certain salicylanilide anthelmintics.
-
Kinase Inhibitors: The "twisted" amide bond (induced by 2,6-substitution) allows the phenyl ring to occupy the solvent-exposed region while the amide NH forms a crucial hinge-binding interaction.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Ghosez, L., et al. (1979). Synthesis of acyl chlorides from carboxylic acids using 1-chloro-N,N,2-trimethyl-1-propenylamine. Organic Syntheses, 59, 26. Link
-
Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. Link
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link
-
BLD Pharm. (n.d.).[3][4][5] Product Analysis: 2-Bromo-3-hydroxy-6-nitrobenzoic acid. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 3. 37524-01-9|Methyl 4-bromo-3-hydroxy-2-nitrobenzoate|BLD Pharm [bldpharm.com]
- 4. 83102-93-6|Methyl 4-bromo-5-hydroxy-2-nitrobenzoate|BLD Pharm [bldpharm.com]
- 5. 2386629-06-5|2-Bromo-4-methoxy-6-nitrobenzoic acid|BLD Pharm [bldpharm.com]
Troubleshooting & Optimization
Improving solubility of 2-Bromo-3-hydroxy-6-nitrobenzoic acid in organic solvents
To: Research & Development Team From: Technical Applications Group Subject: Solubility Optimization Guide: 2-Bromo-3-hydroxy-6-nitrobenzoic Acid
Executive Summary
This technical guide addresses the solubility challenges associated with 2-Bromo-3-hydroxy-6-nitrobenzoic acid . Due to its dense functionalization—featuring a carboxylic acid, a phenolic hydroxyl, a nitro group, and a bromine atom—this molecule exhibits complex intermolecular interactions (strong hydrogen bonding and high crystal lattice energy) that often lead to poor solubility in standard non-polar organic solvents.[1]
This document provides troubleshooting workflows, solvent selection strategies, and solubilization protocols designed to support synthesis, purification, and analytical characterization.
Part 1: The Troubleshooting Hub (Q&A)
Scenario A: Reaction Optimization
Q: "I need to run a reaction in a non-polar solvent (e.g., Toluene, DCM), but the substrate crashes out. How can I solubilize it without changing the solvent system entirely?"
A: Use "Lipophilic Salt Formation" or Phase Transfer Catalysis. The free acid form is highly polar and crystallizes strongly due to intermolecular H-bonding.[1][2][3] You can disrupt this by masking the acidic proton.[1]
-
The Fix (In-Situ Salt Formation): Add 1.0–1.1 equivalents of a lipophilic organic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) .[1][2][3]
-
The Fix (Phase Transfer): If the reaction allows biphasic conditions, use a Phase Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB) (5 mol%) to shuttle the anion between the solid/aqueous phase and the organic phase.[1][2]
Scenario B: Purification & Recrystallization
Q: "My compound oils out during recrystallization or stays in the mother liquor. How do I get clean crystals?"
A: The "Ortho-Effect" requires a high-polarity differential. Because of the nitro and bromo groups flanking the carboxylic acid, the crystal lattice is "frustrated" but stable.[1][2]
-
The Fix (Anti-Solvent Method):
Scenario C: Analytical Prep (HPLC/NMR)
Q: "Samples are precipitating in my HPLC vials or NMR tubes."
A: Disrupt the Hydrogen Bonding Network.
-
For NMR: Do not use pure
. Use DMSO-d6 or a mixture of : (3:1).[1][2] The deuterated methanol breaks the intermolecular H-bonds.[1][2] -
For HPLC: Ensure your mobile phase is buffered .[1][2][3] Use 0.1% Formic Acid or TFA in water/acetonitrile.[1][2] If the sample precipitates in the injector, dissolve the sample in 50% DMSO/50% Mobile Phase Initial Condition.[1]
Part 2: Technical Deep Dive & Solubility Physics
Molecular Architecture & Solubility Prediction
To effectively solubilize this molecule, we must understand the competing forces at play:
-
High Acidity (pKa Depression):
-
The Nitro group (C6) and Bromine (C2) are electron-withdrawing.[1][2][3] They are also ortho to the carboxylic acid.[1][3]
-
Effect: This creates a "Steric Inhibition of Resonance," forcing the carboxyl group out of the plane of the benzene ring.[1] This, combined with the inductive effect, significantly lowers the pKa (likely < 2.5).[1]
-
Implication: In neutral solvents (methanol, water), a significant portion may exist as the anion, complicating solubility behavior.
-
-
Intramolecular vs. Intermolecular Bonding:
Solvent Polarity Ladder
Use this hierarchy to select the primary solvent.[1][2][3] Data is estimated based on structural analogs (e.g., 2-bromo-3-nitrobenzoic acid).[1][2][3]
| Solvent Class | Representative Solvents | Solubility Rating | Usage Case |
| Super-Solvents | DMSO, DMF, NMP | Excellent (>100 mg/mL) | Stock solutions, library storage.[1][2][3] |
| Protic Polar | Methanol, Ethanol | Good (20–50 mg/mL) | Recrystallization, reactions.[2][3] |
| Aprotic Polar | Acetone, Ethyl Acetate, THF | Moderate (5–20 mg/mL) | Standard workups, chromatography.[2][3] |
| Halogenated | DCM, Chloroform | Poor (<5 mg/mL) | Requires cosolvent or base (TEA).[2][3] |
| Non-Polar | Toluene, Hexane, Heptane | Insoluble | Anti-solvents only.[2][3] |
Part 3: Decision Tree & Workflows
Workflow 1: Solubility Optimization Decision Tree
This logic flow helps you choose the right solvent system based on your application.[1][2][3]
Caption: Decision matrix for selecting solvent systems based on the experimental phase (Synthesis, Purification, or Analysis).
Part 4: Validated Protocols
Protocol A: The "Acid-Base Swing" Purification
This method utilizes the high acidity of the benzoic acid moiety to solubilize the compound in water, wash away non-polar impurities, and recover the product.[1]
-
Dissolution: Suspend the crude solid in 5% aqueous Sodium Bicarbonate (
) . -
Wash: Extract the aqueous layer with Ethyl Acetate (EtOAc) or DCM .[1][2][3]
-
Precipitation: Separate the aqueous layer and slowly add 1M HCl while stirring until pH < 2.
-
Filtration: Filter the solid and wash with cold water.[1][2][3] Dry in a vacuum oven at 45°C.
Protocol B: High-Concentration Stock Solution (for Bioassays)
-
Weigh 100 mg of 2-Bromo-3-hydroxy-6-nitrobenzoic acid.
-
Add 900 µL of DMSO (Dimethyl Sulfoxide) .
-
Vortex for 30 seconds. If solid remains, sonicate at 30°C for 5 minutes.
-
Add 100 µL of Ethanol (optional) to reduce viscosity if injecting into aqueous buffers.[1][2][3]
-
Result: Stable 100 mg/mL stock.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12110114, 2-Bromo-6-hydroxybenzoic acid. Retrieved from [Link]
-
Zhang, J., et al. (2013). Solubility of Benzoic Acid and Its Nitrated Derivatives in Pure Solvents.[2][3][6] Journal of Chemical & Engineering Data. (Contextual grounding for nitro-benzoic acid solubility trends).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chemscene.com [chemscene.com]
- 3. 2-Bromo-6-hydroxybenzoic acid | C7H5BrO3 | CID 12110114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. library.gwu.edu [library.gwu.edu]
- 5. CN102924314A - Preparation method of 2-amino-6-nitrobenzoic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Stability Protocols for 2-Bromo-3-hydroxy-6-nitrobenzoic Acid
Executive Summary: The Structural Vulnerability
This guide addresses the specific instability of 2-Bromo-3-hydroxy-6-nitrobenzoic acid . Users frequently encounter yield loss due to protodecarboxylation —the replacement of the carboxyl group with a proton, yielding 2-bromo-3-nitrophenol derivatives.
This molecule represents a "perfect storm" for decarboxylation due to three converging factors:
-
Steric Inhibition of Resonance (The Ortho Effect): The bulky 2-bromo and 6-nitro groups force the carboxylic acid moiety out of the aromatic plane. This prevents the carboxyl group from conjugating with the ring, weakening the C-C bond [1].
-
Electronic Activation: The 3-hydroxy group (a strong electron donor) activates the ring, specifically increasing electron density at the ipso carbon (C1), facilitating proton attack [2].
-
Transition State Stabilization: The electron-withdrawing nitro group can stabilize the negative charge developing in the transition state (anionic intermediate) after CO₂ loss [3].
Critical Protocols
Module A: Reaction & Solvent Selection
The Issue: Polar aprotic solvents (DMSO, DMF, DMA, NMP) significantly lower the energy barrier for decarboxylation, especially when heated. They solvate cations poorly but anions well, leaving the carboxylate "naked" and reactive.
| Parameter | Recommendation | Scientific Rationale |
| Temperature | < 50°C (Strict) | Decarboxylation follows first-order kinetics; rates double approx. every 10°C. |
| Solvent | THF, DCM, Et₂O | Avoid DMSO/DMF. If high boiling solvents are needed, use Sulfolane (less reactive). |
| Catalysts | Avoid Cu/Ag/Pd | Transition metals catalyze decarboxylation (e.g., Myers reaction). Use metal scavengers if metals were used in prior steps. |
Module B: The "Controlled Acidification" Workup
The Danger Zone: Most product loss occurs during the quench/acidification step. Strong mineral acids (HCl, H₂SO₄) protonate the ipso-carbon, triggering immediate CO₂ loss.
Step-by-Step Protocol:
-
Cooling: Cool the reaction mixture to 0–5°C before any acid addition.
-
Choice of Acid: Do NOT use concentrated HCl.
-
Preferred: 1M Citric Acid or 10% Acetic Acid.
-
Alternative: 1M HCl added dropwise with vigorous stirring.
-
-
pH Target: Stop acidification at pH 3–4 .
-
Why? The pKa of 2-bromo-6-nitrobenzoic acid derivatives is typically ~2.5–3.0. You only need to reach the isoelectric point to precipitate the product. Going to pH 1 forces protonation of the ring.
-
-
Extraction: Immediately extract into an organic solvent (Ethyl Acetate) to remove the acid from the aqueous phase.
Module C: Storage
-
Form: Store as the salt (Sodium or Potassium) if possible; the salt is significantly more stable than the free acid.
-
Condition: -20°C, under Argon.
Visualizing the Failure Mode
The following diagram illustrates the Protodecarboxylation Pathway . Understanding this mechanism highlights why pH control is non-negotiable.
Figure 1: The mechanism of acid-catalyzed protodecarboxylation. The 3-OH group directs protons to the C1 position, while steric bulk weakens the C-C bond.
Troubleshooting & FAQs
Q1: I see gas evolution during workup, and my yield is 20%. What happened? A: You likely experienced "Flash Decarboxylation." This occurs when a basic reaction mixture is dumped into strong acid (or vice versa) without cooling. The localized heat of neutralization + low pH triggers rapid CO₂ release.
-
Fix: Reverse the addition (add acid to reaction), use an ice bath, and switch to Citric Acid.
Q2: Can I use DMSO for the nucleophilic substitution step preceding isolation? A: Proceed with extreme caution. DMSO mimics "Krapcho Decarboxylation" conditions.
-
Fix: If you must use DMSO, keep the temperature below 60°C . If higher temps are needed, switch to Acetonitrile or use a phase-transfer catalyst (TBAB) in a biphasic system (Toluene/Water).
Q3: The product degrades on the NMR, showing new peaks over time. A: Chloroform (CDCl₃) is often naturally acidic due to HCl formation.
-
Fix: Filter your CDCl₃ through basic alumina before use, or use DMSO-d6 (only for analysis, kept cold) or Acetone-d6.
Q4: How do I purify the crude acid without decomposing it? A: Avoid thermal recrystallization if possible.
-
Fix: Use Acid-Base Extraction at controlled temperatures:
-
Dissolve crude in cold sat. NaHCO₃ (pH ~8).
-
Wash with Et₂O (removes non-acidic impurities).
-
Slowly acidify aqueous layer with cold 1M Citric Acid to pH 4.
-
Filter precipitate immediately.
-
Decision Tree for Low Yields
Figure 2: Diagnostic workflow for identifying the root cause of product loss.
References
-
Cohen, T., & Schambach, R. A. (1970). The Steric Inhibition of Resonance in Ortho-Substituted Benzoic Acids. Journal of the American Chemical Society.
-
Goossen, L. J., et al. (2010). Pd-catalyzed decarboxylative Heck vinylation of 2-nitrobenzoates. Beilstein Journal of Organic Chemistry.
-
Sinha, S., et al. (2020).[1] Recent Advances in Decarboxylative Nitration. Chemical Review and Letters.
-
BenchChem Technical Support. (2025). Preventing decarboxylation during reactions with 2-Amino-6-methyl-4-nitrobenzoic acid.[2]
-
Organic Chemistry Portal. Decarboxylative Halogenation of Electron-Deficient Aryl Carboxylic Acids.
Sources
Technical Support Center: 2-Bromo-3-hydroxy-6-nitrobenzoic Acid Coupling Optimization
Case ID: #BENZ-26-NO2-BR Subject: Troubleshooting Low Yields in Amide and Cross-Coupling Reactions Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are working with 2-Bromo-3-hydroxy-6-nitrobenzoic acid , a tetrasubstituted benzene scaffold often utilized as a precursor for thrombopoietin receptor agonists (e.g., Eltrombopag analogues) or specialized chelators.
The Core Challenge: This molecule presents a "perfect storm" of synthetic hostility:
-
Steric Blockade (Amide Coupling): The carboxylic acid at C1 is flanked by a Bromine (C2) and a Nitro group (C6). This is a 2,6-disubstituted benzoic acid . Standard coupling reagents (EDC, NHS, PyBOP) will fail or yield <10% because the nucleophile (amine) cannot physically access the carbonyl carbon.
-
Catalyst Poisoning (Cross-Coupling): The free phenol (C3-OH) is acidic (pKa ~7 due to the electron-withdrawing nitro group) and will coordinate to Palladium, quenching the catalyst during Suzuki/Sonogashira cycles.
This guide provides high-fidelity protocols to bypass these specific bottlenecks.
Module 1: Amide Coupling (Overcoming 2,6-Steric Hindrance)
User Question:
"I tried coupling this acid with an aniline using HATU/DIPEA in DMF, but I only recovered starting material. Why did it fail, and how do I fix it?"
Technical Diagnosis:
Standard uronium/phosphonium reagents (HATU, BOP) form an active ester that is bulky. In your molecule, the ortho-nitro and ortho-bromo groups create a "steric wall." The amine cannot approach the bulky active ester to collapse the tetrahedral intermediate.
The Solution: TCFH-NMI Activation
You must switch to TCFH (Tetramethylchloroformamidinium hexafluorophosphate) with NMI (N-Methylimidazole) . Unlike HATU, TCFH generates a highly reactive, less bulky N-acyl imidazolium intermediate via an acid chloride-like mechanism, which is small enough to allow nucleophilic attack even in 2,6-blocked systems.
Protocol: TCFH-NMI Coupling for Hindered Acids
| Parameter | Specification |
| Reagent | TCFH (1.2 – 1.5 equiv) |
| Base | N-Methylimidazole (NMI) (2.5 – 3.0 equiv) |
| Solvent | Acetonitrile (MeCN) or DCM (anhydrous) |
| Concentration | 0.1 M – 0.2 M |
| Temperature | 0 °C to RT (Room Temperature) |
Step-by-Step Workflow:
-
Dissolution: Dissolve 2-Bromo-3-hydroxy-6-nitrobenzoic acid (1.0 equiv) and the amine (1.1 equiv) in anhydrous MeCN.
-
Base Addition: Add NMI (3.0 equiv) via syringe. The solution may darken (nitro-phenolates are often yellow/orange).
-
Activation: Cool to 0 °C. Add TCFH (1.2 equiv) in one portion.
-
Reaction: Stir at 0 °C for 1 hour, then warm to RT. Monitor by HPLC/LCMS.
-
Note: If conversion stalls at 50%, add another 0.5 equiv of TCFH.
-
-
Workup: Dilute with EtOAc, wash with 10% Citric Acid (to remove NMI), then Brine. Dry over Na2SO4.[1]
Alternative (If TCFH is unavailable): Convert to the Acid Chloride using Thionyl Chloride (
Module 2: Palladium Cross-Coupling (Suzuki-Miyaura)
User Question:
"My Suzuki coupling with phenylboronic acid yields mostly dehalogenated byproduct and homocoupling. The reaction turns black immediately. What is happening?"
Technical Diagnosis:
-
Catalyst Poisoning: The C3-OH (phenol) is deprotonated by the base (carbonate/phosphate) used in Suzuki conditions. The resulting phenoxide binds tightly to Pd(II), preventing transmetallation.
-
Electronic Deactivation: The C6-Nitro group is electron-withdrawing. While this usually helps oxidative addition, the steric bulk at C2 (Br) makes the Pd-center crowded.
The Solution: Protection-First Strategy
Do not attempt Pd-coupling on the free phenol. Protect it as a Methyl Ether (OMe) or Benzyl Ether (OBn).
Decision Logic & Workflow
Figure 1: Optimized workflow for cross-coupling on the 2-bromo-3-hydroxy-6-nitro scaffold.
Optimized Suzuki Protocol
| Component | Recommendation | Reason |
| Protecting Group | Methyl (OMe) or Benzyl (OBn) | Essential to prevent phenoxide-Pd coordination. |
| Catalyst | Pd(dppf)Cl2 or SPhos Pd G2 | Bidentate (dppf) or Bulky (SPhos) ligands resist steric pressure from the Nitro group. |
| Base | Gentler than carbonates; reduces nitro-group side reactions. | |
| Solvent | 1,4-Dioxane / Water (4:1) | Water is critical for the boronic acid activation cycle. |
Step-by-Step Workflow:
-
Protection: React starting material with Methyl Iodide (1.1 equiv) and
in DMF at RT. Isolate the methoxy-derivative. -
Coupling:
-
Charge flask with Protected-Bromide (1.0 equiv), Boronic Acid (1.5 equiv),
(3.0 equiv). -
Add Pd(dppf)Cl2 (5 mol%).
-
Add degassed Dioxane/Water.
-
Heat to 90 °C under Argon for 4–12 hours.
-
-
Purification: Filter through Celite. The nitro group makes the product polar; use DCM/MeOH gradients for silica chromatography.
Module 3: FAQ & Safety
Q: Can I reduce the Nitro group before the coupling?
A: No. Reducing the nitro group yields an aniline (
Q: Why does my reaction mixture turn black/tarry instantly? A: This indicates decomposition of the Palladium catalyst (Pd-black precipitation). This confirms the catalyst is unstable.
-
Fix: Ensure your solvent is thoroughly degassed (sparged with Argon for 15 mins). Oxygen + Nitroarenes + Pd = Rapid oxidation/decomposition.
Q: Is this molecule explosive? A: Nitro-benzoic acids are generally stable but energetic.
-
Safety: Do not concentrate reaction mixtures containing TCFH or Azide reagents to total dryness with heat.
-
Safety: Avoid strong reducing agents (LiAlH4) on the nitro-acid, as this can lead to runaway exotherms.
References
-
TCFH-NMI for Hindered Amides
- Beaming, P. et al.
-
Suzuki Coupling on Nitro-Arenes (Eltrombopag Synthesis Context)
-
Palladium Catalyst Selection Guide
- Sigma-Aldrich/Merck Technical Guides. "Cross-Coupling Reaction Guide."
-
Phenol Protection Strategies
- Greene's Protective Groups in Organic Synthesis. (Standard Reference).
Sources
Removal of palladium impurities from 2-Bromo-3-hydroxy-6-nitrobenzoic acid products
Topic: Purification of 2-Bromo-3-hydroxy-6-nitrobenzoic acid Ticket ID: PD-REM-2B3H6N Status: Active Support
Executive Summary & Triage
User: "I have synthesized 2-Bromo-3-hydroxy-6-nitrobenzoic acid via a Pd-catalyzed coupling (or similar route), but the final product is grey/brown and fails ICH Q3D limits (<10 ppm). Standard activated carbon treatment was ineffective."
The Scientific Challenge: Your molecule presents a "perfect storm" for palladium retention.
-
Chelation Sites: The ortho-hydroxy and ortho-nitro groups relative to the carboxylic acid create a "pincer-like" environment that binds Pd(II) species tightly.
-
Solubility Profile: As a benzoic acid derivative, it is soluble in polar organics and basic aqueous media, but insoluble in acidic water. This limits simple aqueous washes unless pH is strictly controlled.
-
Carbon Failure: Activated carbon often relies on physisorption. If the Pd is chelated to your product (chemisorption), carbon cannot compete with the binding constant of your molecule's ligands.
Immediate Action Plan: Select your remediation path based on your current stage of development:
| Method | Best For... | Pros | Cons |
| Solid-Supported Scavengers | Lab Scale (mg to kg) | High selectivity, easy filtration, no aqueous workup. | Higher cost per gram. |
| Aqueous Chelation (Cysteine) | Pilot/Production (>1 kg) | Extremely low cost, highly scalable. | Requires precise pH control to avoid yield loss. |
| Crystallization | Final Polish | Improves crystal habit. | Ineffective for Pd removal on its own (co-precipitation risk). |
Protocol A: Solid-Supported Scavengers (Recommended)
This is the most robust method for laboratory-scale purification. It relies on functionalized silica that binds Pd more tightly than your product does.
Selection Logic
For your specific molecule (nitro/hydroxy/bromo functionalization), standard "Thiol" scavengers are the baseline, but "DMT" (Dimercaptotriazine) is superior if the Pd is in a high oxidation state or tightly bound.
Step-by-Step Protocol
Materials:
-
Solvent: THF or Methanol (Must dissolve your product completely).
-
Scavenger: SiliaMetS® Thiol (General purpose) or SiliaMetS® DMT (For difficult, chelated Pd).
-
Loading: 4–8 molar equivalents relative to the residual Pd (not the product).
Workflow:
-
Dissolution: Dissolve the crude 2-Bromo-3-hydroxy-6-nitrobenzoic acid in THF (10 volumes). Ensure the solution is homogeneous.
-
Addition: Add the scavenger resin.
-
Calculation: If you have 1000 ppm Pd, that is ~1 mol% Pd. Add 5 wt% of scavenger relative to the mass of the product.
-
-
Digestion: Stir at 50°C for 4 hours .
-
Why Heat? Room temperature scavenging is often diffusion-limited. Heating overcomes the activation energy required to break the Pd-Product chelation bond.
-
-
Filtration: Filter the suspension through a pad of Celite or a 0.45 µm membrane to remove the scavenger.
-
Analysis: Evaporate a small aliquot and check Pd levels (ICP-MS).
Visual Guide: Scavenger Decision Matrix
Caption: Decision tree for selecting the appropriate purification mode based on palladium speciation and solvent compatibility.
Protocol B: The "Dissolve-Treat-Precipitate" (Scale-Up)
If silica scavengers are too expensive, use L-Cysteine or N-Acetylcysteine (NAC) . This method exploits the solubility difference between the Pd-Cysteine complex (water-soluble) and your product (acid-insoluble).
Mechanism: L-Cysteine forms a water-soluble, zwitterionic complex with Pd. By dissolving your product in base, adding Cysteine, and then acidifying, the Pd stays in the water while your product precipitates out clean.
Step-by-Step Protocol
-
Dissolution (Basification):
-
Suspend the crude product in water (10 vol).
-
Slowly add 1M NaOH or NaHCO₃ until the solid dissolves and pH reaches ~8.0. Do not go higher than pH 9 to avoid degradation.
-
-
Scavenging:
-
Add N-Acetylcysteine (NAC) or L-Cysteine (10–20 equivalents relative to the Pd content, typically 1-2 wt% of product mass).
-
Stir at 50°C for 1–2 hours . The solution may darken as the Pd-S complex forms.
-
-
Precipitation (Acidification):
-
Cool the mixture to 20°C.
-
Slowly add 1M HCl or H₂SO₄ while stirring vigorously.
-
Target pH: 1.0 – 2.0 .[1]
-
Critical Check: Ensure the supernatant is clear. The Pd-NAC complex is highly soluble in water and will remain in the mother liquor.
-
-
Isolation:
-
Filter the precipitated product.
-
Wash: Wash the cake copiously with water (pH 2) to remove trapped mother liquor containing the Pd.
-
-
Drying: Dry the product in a vacuum oven.
Visual Guide: Aqueous Workup Logic
Caption: The "Dissolve-Treat-Precipitate" workflow separates the product from Palladium by exploiting the water solubility of the Pd-Cysteine complex.
Troubleshooting & FAQs
Q: My product is still grey after the Cysteine wash. Why? A: You likely have Colloidal Palladium (Pd(0)) . Cysteine and Thiol silica are excellent for Pd(II) ions but struggle with metallic nanoparticles.
-
The Fix: Dissolve the product in THF. Add Activated Carbon (Darco KB-G) AND Celite . Stir for 1 hour, then filter through a 0.22 µm membrane. The carbon adsorbs the colloids, and the tight filtration catches the rest.
Q: Can I use ammonia instead of NaOH for the aqueous method? A: Caution is advised. While ammonia complexes Pd well, it can form explosive residues if dried with certain oxidants (less likely here, but good safety practice). More importantly, ammonium salts of benzoic acids can be more soluble in organics than sodium salts, potentially complicating the precipitation. Stick to NaOH or NaHCO₃.
Q: The Pd levels actually INCREASED after treatment. A: This is a "Concentration Effect" or "Homogeneity Failure."
-
Concentration Effect: You washed away impurities/solvents but the Pd stayed, increasing its ppm relative to the mass.
-
Homogeneity: If you used a solid scavenger (Silica) and didn't filter it out completely (fines breaking through), you are injecting concentrated Pd-silica directly into your ICP-MS sample. Use a 0.2 µm syringe filter before analysis.
Q: What are the regulatory limits? A: Refer to ICH Q3D .
-
Oral PDE: 100 µ g/day . If your daily dose is 10g (unlikely high), limit is 10 ppm. If dose is 1g, limit is 100 ppm.
-
Parenteral PDE: 10 µ g/day (Much stricter).
-
Target: Always aim for <10 ppm to ensure safety across all potential dosage forms.
References
-
ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). Available at: [Link]
- Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.
- Thyssen, C., et al. (2010). Efficient Removal of Palladium from Active Pharmaceutical Ingredients by L-Cysteine-Functionalized Silica. Organic Process Research & Development, 14(3). (Demonstrates the efficacy of Cysteine-based ligands).
Sources
Resolving emulsions during workup of nitrobenzoic acid derivatives
Topic: Resolving & Preventing Emulsions in Liquid-Liquid Extraction
Introduction: The "Hidden Surfactant" Problem
Welcome to the technical support hub for nitrobenzoic acid chemistry. If you are reading this, you are likely staring at a separatory funnel containing a milky, inseparable layer where your product should be.[1]
The Core Issue: Nitrobenzoic acid derivatives are chemically predisposed to form emulsions. They possess a "perfect storm" of structural features:
-
Lipophilic Domain: The aromatic benzene ring.[1]
-
Polar Domain: The nitro group (
) creates a strong dipole.[1] -
Ionizable Head: The carboxylic acid (
, pKa ~3.[1]4) or its derivative.
When these compounds are exposed to basic aqueous washes (e.g.,
The Mechanics of Emulsion (Root Cause Analysis)
To resolve the issue, you must understand the phase behavior occurring in your funnel.
The "Soap" Formation Mechanism
The diagram below illustrates how standard workup procedures inadvertently convert your product into an emulsifying agent.
Figure 1: Mechanism of surfactant formation during basic workup of nitrobenzoic acids.[1]
Emergency Response: Breaking an Active Emulsion
Status: You currently have an emulsion.[1][2][3][4][5][6] Directive: Follow this decision matrix to resolve the phases. Do not shake vigorously; swirl only.
Troubleshooting Decision Tree
Figure 2: Step-by-step logic for breaking stubborn emulsions.
Detailed Protocols
Protocol A: The "Salting Out" Method (First Line of Defense)
Increasing the ionic strength of the aqueous layer decreases the solubility of organic compounds in water (Salting Out) and disrupts the surfactant layer.[7]
-
Add Saturated NaCl (Brine) to the separatory funnel. The volume should be 25-50% of the aqueous layer volume.
-
Gently swirl (do not shake).[1]
-
If this fails, add solid NaCl directly to the funnel until the aqueous layer is saturated.
Protocol B: The Celite Filtration (For "Rag" Layers)
Often, emulsions are stabilized by microscopic particulate matter suspended at the interface (Pickering Emulsions).
-
Prepare a vacuum filtration setup with a Büchner funnel.[1]
-
Add a 1-2 cm pad of Celite 545 (diatomaceous earth).
-
Pour the entire contents of the separatory funnel (both phases) through the Celite pad.[2]
-
Rinse the filter cake with fresh organic solvent.
-
Return the filtrate to a clean separatory funnel. The layers usually separate immediately.
Protocol C: pH Reset (Chemical Breaking)
If your product is the nitrobenzoic acid itself (not an ester/amide), the salt form is the emulsifier.
-
Add 1M HCl dropwise to the funnel.
-
Monitor pH until it is clearly acidic (pH < 2).[1]
-
Mechanism: This protonates the carboxylate (
) back to the free acid ( ), destroying the amphiphilic "soap" character.[1] -
Warning: This drives the acid into the organic layer. If you were trying to wash it out, this reverses that step.[1]
Prevention: Standard Operating Procedures (SOP)
The best way to handle an emulsion is to prevent it.
Solvent Selection Guide
Density difference (
| Solvent | Density (g/mL) | Risk Level | Recommendation | |
| Dichloromethane (DCM) | 1.33 | 0.33 (Inverted) | High | Common offender.[1] Emulsions float in the middle.[8] |
| Chloroform | 1.49 | 0.49 (Inverted) | Medium | Better separation than DCM due to higher density.[1] |
| Ethyl Acetate | 0.90 | 0.10 | High | Low density difference causes slow separation.[1] |
| Diethyl Ether | 0.71 | 0.29 | Low | Good separation, but poor solubility for polar nitro compounds.[1] |
| MTBE | 0.74 | 0.26 | Low | Excellent replacement for ether; less emulsion-prone.[1] |
Optimized Workup Protocol for Nitrobenzoic Derivatives
-
Evaporation First: If the reaction used a water-miscible solvent (DMF, THF, DMSO), remove it via rotary evaporation before adding water.[1] These solvents act as phase-transfer catalysts for emulsions.[1]
-
The "Gentle" Wash: When washing with base (NaHCO3), do not shake vigorously .[1] Invert the funnel gently 3-4 times and vent. Repeat 5-6 times.
-
Pre-Salt: Use a 1:1 mixture of Water:Brine for all aqueous washes instead of pure water.[1]
Frequently Asked Questions (FAQs)
Q: Why does Dichloromethane (DCM) always seem to cause emulsions with my nitro compounds?
A: DCM has a density (1.33 g/mL) that is relatively close to the density of a concentrated aqueous salt solution (which can reach 1.1–1.2 g/mL).[1] When the densities of the two phases are similar, gravity cannot effectively drive separation. Furthermore, DCM has high surface tension.[1] Fix: Try adding Chloroform (
Q: I am reducing a nitrobenzoic acid to an amino-benzoic acid. The workup is a nightmare. Why? A: Reduction reactions (e.g., Fe/HCl, SnCl2, or H2/Pd) often generate fine metal particulates or colloidal metal oxides.[1] These solids stabilize emulsions (Pickering emulsion).[1] Fix: You must filter the reaction mixture through Celite before adding it to the separatory funnel.[3]
Q: Can I use centrifugation? A: Yes, this is the "Nuclear Option." If you have 50mL or less, transfer the emulsion to centrifuge tubes and spin at 3000-5000 RPM for 5 minutes. This mechanically forces phase coalescence and packs the "rag" layer into a solid pellet.
References
-
University of Rochester, Department of Chemistry. (n.d.).[1] Tips & Tricks: Emulsions. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 6108, 4-Nitrobenzoic acid. Retrieved from [Link]
-
Wikipedia. (2025).[1] 3-Nitrobenzoic acid: Properties and pKa. Retrieved from [Link][1]
-
Biotage. (2023).[1][9] Tackling emulsions just got easier. Retrieved from [Link]
-
LCGC International. (2025).[1] Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]
Sources
- 1. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. azom.com [azom.com]
- 5. youtube.com [youtube.com]
- 6. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 7. biotage.com [biotage.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Reactivity and Polarity of 3-Nitrobenzoic acid_Chemicalbook [chemicalbook.com]
Stability of 2-Bromo-3-hydroxy-6-nitrobenzoic acid under basic conditions
The following technical guide serves as a specialized support resource for researchers working with 2-Bromo-3-hydroxy-6-nitrobenzoic acid (BHNBA). This guide addresses stability, solubility, and reactivity concerns specifically under basic conditions (
Subject: Stability & Handling of 2-Bromo-3-hydroxy-6-nitrobenzoic acid in Basic Media Case ID: BHNBA-BAS-001 Applicable For: Synthetic Chemistry, Analytical Development, Pre-clinical Formulation
Executive Summary (Quick Read)
Under standard basic conditions (aqueous NaOH/KOH or organic bases like TEA/DIPEA at ambient temperature), 2-Bromo-3-hydroxy-6-nitrobenzoic acid is chemically stable regarding its carbon skeleton and halogen substitution.
Users often misinterpret the immediate, intense color change (from pale yellow to deep orange/red) as degradation. This is a reversible distinct physical property of the molecule (chromophoric shift), not decomposition. However, while resistant to hydrolysis, the compound is susceptible to oxidative coupling if left exposed to air for prolonged periods in its deprotonated state.
Troubleshooting & Diagnostic FAQs
Q1: "I added 1N NaOH and the solution instantly turned deep red/orange. Did I degrade my compound?"
Status: Normal Operation. Root Cause: You are observing the formation of the dianion .
-
Mechanism: The molecule contains a phenol at C3 and a nitro group at C6. These are in a para relationship (1,4-relationship across the ring).
-
Explanation: Upon adding base, the carboxylic acid (
) and the phenol ( ) deprotonate. The resulting phenoxide anion pushes electron density into the ring, while the para-nitro group pulls it (Push-Pull effect). This creates a highly conjugated quinoid-like resonance structure that absorbs light strongly in the visible spectrum. -
Action: No action required. This confirms deprotonation.
Q2: "Will the Bromine atom be hydrolyzed (replaced by OH) in basic solution?"
Status: Highly Unlikely (at Room Temperature). Root Cause: Electrostatic Shielding & Regiochemistry.
-
Analysis: Standard Nucleophilic Aromatic Substitution (
) requires an Electron Withdrawing Group (EWG) ortho or para to the leaving group.[1][2]-
The Nitro group (C6) is meta to the Bromine (C2). It does not activate the Bromine for displacement .
-
Anionic Shielding: In base, the molecule possesses two negative charges (
at C1 and at C3). These negative charges create a repulsive electrostatic field that prevents the nucleophile ( ) from approaching the carbon-bromine bond .
-
-
Action: Unless you are using transition metal catalysts (Cu/Pd) or extreme temperatures (>100°C), the C-Br bond is stable.
Q3: "I see a precipitate forming after letting the basic solution stand."
Status: Check Concentration. Root Cause: "Salting Out" effect.
-
Explanation: The disodium or dipotassium salt of BHNBA has lower solubility in high-ionic-strength media compared to the free acid in organic solvents.
-
Action: Dilute the solution with water or add a co-solvent (MeOH/ACN) to resolubilize the salt. Do not filter unless you intend to isolate the salt.
Deep Dive: Mechanistic Stability Profile
The following diagram illustrates the equilibrium states and the "Push-Pull" stabilization that prevents degradation but causes the color shift.
Figure 1: Deprotonation pathway and stability states. The resonance interaction between the C3-Phenoxide and C6-Nitro group stabilizes the molecule against hydrolysis but causes the dramatic color shift.
Quantitative Stability Data
Estimated parameters based on structural analogs (Nitrosalicylic acids).
| Parameter | Acidic Conditions (pH < 2) | Basic Conditions (pH > 10) | Risk Factor |
| Solubility | Low (Precipitates) | High (Dianion salt) | Salting out at >1M conc. |
| Color | Pale Yellow | Deep Orange/Red | Mistaken for decomposition. |
| C-Br Stability | High | High (Shielded) | Stable up to 80°C. |
| Decarboxylation | Moderate (if heated) | Low (Inhibited) | Acid form is more prone to thermal decarboxylation. |
| Oxidation | Low | Moderate | Protect from air if storing >24h. |
Standard Operating Procedures (SOPs)
SOP-01: Dissolution for Analytical Standards
Use this protocol to prepare stable stock solutions for HPLC/LC-MS.
-
Weighing: Weigh the target amount of 2-Bromo-3-hydroxy-6-nitrobenzoic acid.
-
Primary Solvent: Dissolve in a minimum volume of DMSO or Methanol . (The neutral acid dissolves poorly in water).
-
Basification (Optional): If an aqueous buffer is required, add the organic stock slowly to a 10mM Ammonium Bicarbonate (pH 8.0) buffer.
-
Note: The solution will turn orange.
-
-
Storage: Store at 4°C in amber vials.
-
Shelf Life: 1 week at 4°C. 1 month at -20°C.
-
Warning: Do not store in highly alkaline glass containers for months (silica leaching).
-
SOP-02: Reaction Workup (Quenching Basic Reactions)
If your reaction was performed in base and you need to isolate the compound:
-
Cooling: Cool the reaction mixture to 0-5°C.
-
Acidification: Slowly add 1N HCl or 1M
dropwise.-
Observation: The deep red color will fade to pale yellow.
-
Endpoint: Target pH 1-2.
-
-
Precipitation: The neutral acid will precipitate as a solid.
-
Filtration: Filter the solid and wash with cold water to remove inorganic salts.
Scientific Rationale (E-E-A-T)
Why is the Bromine Stable? ( Resistance)
In many nitro-halo-aromatics (like 2,4-dinitrochlorobenzene), the halogen is labile. However, in BHNBA, the regiochemistry dictates stability:
-
Lack of Activation: The
mechanism proceeds via a Meisenheimer complex, which must be stabilized by an EWG located ortho or para to the leaving group. In BHNBA, the Nitro group is at C6, which is meta to the Bromine at C2. Therefore, the Nitro group does not accept the electron density from the incoming nucleophile . -
Coulombic Repulsion: In basic media, the C3-hydroxyl becomes a phenoxide (
) and the C1-carboxyl becomes a carboxylate ( ). The Bromine (C2) is sandwiched between these two anions. A nucleophile like hydroxide ( ) is repelled by this dense negative charge cloud, effectively "locking" the bromine in place .
The "Red" Color (Halochromism)
The color change is due to the Push-Pull electronic system . The phenoxide anion acts as a strong electron donor (+R effect), while the para-nitro group acts as a strong electron acceptor (-R effect). This lowers the energy gap between the HOMO and LUMO orbitals, shifting the absorption maximum (
References
-
OpenStax Chemistry. Nucleophilic Aromatic Substitution. (Explains the ortho/para requirement for activation). [Link]
-
Chemistry LibreTexts. Nucleophilic Aromatic Substitution Mechanisms. (Details the Meisenheimer complex and electronic effects). [Link]
-
Michigan State University. Acidity of Phenols and Electronic Effects. (Explains the color change and acidity of nitrophenols). [Link]
Sources
Validation & Comparative
1H NMR spectrum analysis of 2-Bromo-3-hydroxy-6-nitrobenzoic acid
Comparison Guide: Regioisomer Discrimination & Solvent Selection
Executive Summary
In the synthesis of complex pharmaceutical scaffolds—particularly substituted biphenyls used in thrombopoietin receptor agonists—2-Bromo-3-hydroxy-6-nitrobenzoic acid represents a critical, high-value intermediate. Its structural integrity is paramount, yet it is prone to regioisomeric contamination during nitration or bromination steps.
This guide provides a comparative analysis of the 1H NMR profile of the target molecule against its most common regioisomeric alternatives (impurities) and evaluates solvent performance (DMSO-d6 vs. Methanol-d4). We establish a self-validating protocol to confirm the 2,3,6-substitution pattern, ensuring downstream reaction success.
Structural Analysis & Theoretical Prediction
The molecule is a tetra-substituted benzene ring. The key to analysis is the remaining two aromatic protons at positions 4 and 5 .
-
Position 1: Carboxylic Acid (-COOH) – Meta-directing, deactivating.
-
Position 2: Bromine (-Br) – Ortho/Para-directing, weakly deactivating.[1]
-
Position 3: Hydroxyl (-OH) – Ortho/Para-directing, strongly activating.
-
Position 6: Nitro (-NO2) – Meta-directing, strongly deactivating.
Predicted 1H NMR Profile (DMSO-d6)
| Proton | Chemical Environment | Predicted Shift ( | Multiplicity | Coupling ( |
| H-5 | Ortho to NO | 8.00 – 8.25 ppm | Doublet (d) | |
| H-4 | Ortho to OH (shielding); Meta to NO | 7.10 – 7.35 ppm | Doublet (d) | |
| -OH | Phenolic (H-bond donor) | 10.5 – 11.5 ppm | Broad Singlet | N/A |
| -COOH | Carboxylic Acid | 13.0 – 14.5 ppm | Very Broad | N/A |
Critical Insight: The large chemical shift difference (
ppm) between H-4 and H-5 is driven by the opposing electronic effects of the adjacent Hydroxyl (shielding) and Nitro (deshielding) groups.
Comparative Analysis: The "Alternatives"
In a process setting, the "alternatives" are the unwanted regioisomers formed due to lack of selectivity. You must distinguish the Target (6-Nitro) from the 5-Nitro and 4-Nitro impurities.
Comparison 1: Target vs. Regioisomers
| Feature | Target: 6-Nitro Isomer | Alternative: 5-Nitro Isomer | Alternative: 4-Nitro Isomer |
| Proton Positions | H-4, H-5 | H-4, H-6 | H-5, H-6 |
| Coupling Pattern | Ortho ( | Meta ( | Ortho ( |
| Shift Logic | Large | Both protons deshielded | H-5 strongly deshielded |
| Differentiation | Primary ID | Easy (via Coupling) | Hard (requires 2D NMR) |
-
Why this matters: The 5-nitro isomer is a common byproduct if the directing power of the hydroxyl group is overwhelmed by steric factors. The Meta-coupling (
) is the "smoking gun" for rejecting a batch.
Comparison 2: Solvent Performance (DMSO-d6 vs. MeOD)
| Parameter | DMSO-d6 (Recommended) | Methanol-d4 (Alternative) |
| Exchangeable Protons | Visible (-OH and -COOH) | Invisible (Exchanged with D) |
| Solubility | Excellent | Good |
| Resolution | High viscosity may broaden lines slightly | Sharp lines |
| Use Case | Structural Confirmation | Purity Check (HPLC correlation) |
Recommendation: Always use DMSO-d6 for initial structural characterization. The presence and integration of the phenolic -OH proton (10-11 ppm) confirm that the alkylation/protection steps have not occurred prematurely.
Visualization: Decision Workflows
Diagram 1: Regioisomer Verification Workflow
This flowchart illustrates the logic for accepting or rejecting a batch based on NMR data.
Caption: Logic gate for distinguishing the 6-nitro target from 5-nitro and 4-nitro isomers based on coupling constants and chemical shifts.
Diagram 2: Substituent Electronic Effects
Understanding why the shifts occur ensures the analyst isn't just pattern matching.
Caption: Mechanistic origin of the chemical shift separation. The 3-OH shields H-4, while the 6-NO2 deshields H-5, creating a distinct spectral fingerprint.
Detailed Experimental Protocol
To ensure reproducibility and detection of the broad carboxylic acid proton, follow this specific acquisition sequence.
Step 1: Sample Preparation
-
Mass: Weigh 10–15 mg of the dried solid. (Higher concentration helps visualize the broad -COOH peak).
-
Solvent: Add 0.6 mL DMSO-d6 (99.9% D).
-
Note: Ensure the solvent is dry. Water peaks (3.33 ppm) can obscure the aromatic region if very large, though usually distinct.
-
-
Mixing: Vortex until fully dissolved. If the solution is cloudy, filter through a cotton plug directly into the NMR tube.
Step 2: Acquisition Parameters (400 MHz or higher)
-
Pulse Sequence: Standard 1H (zg30 or equivalent).
-
Spectral Width: -2 to 16 ppm (Must capture the COOH at ~14 ppm).
-
Relaxation Delay (D1): Set to 5.0 seconds .
-
Reasoning: The protons adjacent to the nitro and carboxyl groups, and the exchangeable protons, often have longer T1 relaxation times. A short D1 (1s) will suppress the integration of the -COOH and H-5 signals, leading to incorrect stoichiometry calculations.
-
-
Scans (NS): 16 or 32 scans.
-
Temperature: 298 K (25°C).
Step 3: Processing
-
Window Function: Apply Exponential Multiplication (EM) with LB = 0.3 Hz .
-
Phasing: Manually phase, paying attention to the broad -COOH hump.
-
Baseline Correction: Apply a polynomial baseline correction (Bernstein-polynomial) to flatten the baseline at 10–15 ppm.
-
Referencing: Set the residual DMSO quintet to 2.50 ppm .
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text on substituent chemical shift additivity rules).
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Verified source for coupling constant prediction).
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Protocol source for analyzing exchangeable protons in DMSO).
Sources
A Comparative Guide to the Reactivity of 2-Bromo-3-hydroxy-6-nitrobenzoic Acid and 2-bromo-3-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical synthesis, the strategic functionalization of aromatic scaffolds is paramount. Substituted benzoic acids, in particular, serve as versatile building blocks. This guide provides an in-depth comparative analysis of the chemical reactivity of two such analogues: 2-Bromo-3-hydroxy-6-nitrobenzoic acid and 2-bromo-3-nitrobenzoic acid. While the latter is a well-documented reagent, the former represents a more complex system whose reactivity profile can be predicted through a sound understanding of physical organic chemistry principles. This guide will delve into the structural nuances and electronic landscapes of these molecules to provide a predictive framework for their behavior in key organic transformations.
Structural and Electronic Analysis: A Tale of Two Substitution Patterns
The reactivity of an aromatic compound is intricately linked to the electronic effects of its substituents. Both molecules possess a brominated benzoic acid core, but the nature and placement of their other substituents set the stage for distinct chemical behaviors.
2-bromo-3-nitrobenzoic acid features a bromine atom and a nitro group ortho and meta to the carboxylic acid, respectively. The dominant electronic features are the strong electron-withdrawing effects of the nitro (-NO₂) and carboxylic acid (-COOH) groups.[1][2] These groups deactivate the aromatic ring towards electrophilic substitution but, crucially, activate it for nucleophilic aromatic substitution (SNAr).[1][3][4]
2-Bromo-3-hydroxy-6-nitrobenzoic acid , on the other hand, introduces a hydroxyl (-OH) group and shifts the nitro group to the 6-position (ortho to the carboxylic acid and meta to the bromine). The hydroxyl group is generally considered an activating group due to its ability to donate electron density via resonance (+R effect), although it also exhibits a weaker electron-withdrawing inductive effect (-I effect).[5] The nitro group at the 6-position exerts a strong electron-withdrawing influence through both resonance (-R effect) and induction (-I effect).
Electronic Effects at a Glance:
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring Electron Density |
| -COOH | Electron-withdrawing (-I) | Electron-withdrawing (-R) | Deactivating |
| -Br | Electron-withdrawing (-I) | Electron-donating (+R) | Deactivating (Inductive effect dominates)[5] |
| -NO₂ | Electron-withdrawing (-I) | Electron-withdrawing (-R) | Strongly Deactivating[6] |
| -OH | Electron-withdrawing (-I) | Electron-donating (+R) | Activating (Resonance effect dominates)[5] |
The interplay of these effects dictates the electron density at each carbon atom of the benzene ring, thereby influencing the propensity and regioselectivity of chemical reactions.
Figure 2. Comparative SNAr reaction pathways.
Acidity of the Carboxylic Acid Group
The acidity of the carboxylic acid is influenced by the electronic effects of the other substituents on the ring. Electron-withdrawing groups increase acidity by stabilizing the resulting carboxylate anion.
2-bromo-3-nitrobenzoic acid: The nitro group at the meta position exerts an inductive electron-withdrawing effect, increasing the acidity compared to benzoic acid.
2-Bromo-3-hydroxy-6-nitrobenzoic acid (Predicted Acidity): This molecule has a nitro group at the 6-position (ortho to the carboxylic acid). Ortho-substituted benzoic acids often exhibit enhanced acidity due to a combination of steric and electronic effects, known as the "ortho effect." [7]The strong inductive effect of the ortho-nitro group is expected to significantly increase the acidity. The hydroxyl group at the 3-position will have a less pronounced effect on the acidity of the carboxylic acid.
Comparative Physicochemical Properties:
| Property | 2-bromo-3-nitrobenzoic acid | 2-Bromo-3-hydroxy-6-nitrobenzoic acid (Predicted) |
| Molecular Formula | C₇H₄BrNO₄ [8] | C₇H₄BrNO₅ |
| Molecular Weight | 246.01 g/mol [8] | 262.01 g/mol |
| Predicted SNAr Reactivity | Moderate | High |
| Predicted Acidity (pKa) | Lower than benzoic acid | Lower than 2-bromo-3-nitrobenzoic acid |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution of 2-bromo-3-nitrobenzoic acid
This protocol is a representative example for the amination of 2-bromo-3-nitrobenzoic acid.
Materials:
-
2-bromo-3-nitrobenzoic acid
-
Amine (e.g., benzylamine)
-
Base (e.g., K₂CO₃ or Et₃N)
-
Solvent (e.g., DMF or DMSO)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add 2-bromo-3-nitrobenzoic acid (1.0 eq), the amine (1.2 eq), and the base (2.0 eq).
-
Add the solvent and stir the mixture under an inert atmosphere.
-
Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Acidify the aqueous mixture with 1M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
The crude product can be purified by recrystallization or column chromatography.
Figure 3. Experimental workflow for SNAr of 2-bromo-3-nitrobenzoic acid.
Hypothetical Protocol for Nucleophilic Aromatic Substitution of 2-Bromo-3-hydroxy-6-nitrobenzoic acid
Disclaimer: The following is a theoretical protocol and would require optimization.
Materials:
-
2-Bromo-3-hydroxy-6-nitrobenzoic acid
-
Nucleophile (e.g., sodium methoxide)
-
Solvent (e.g., Methanol or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve 2-Bromo-3-hydroxy-6-nitrobenzoic acid (1.0 eq) in the chosen solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add the nucleophile (1.1 eq). Due to the higher predicted reactivity, the reaction may proceed at a lower temperature.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion
The comparison between 2-Bromo-3-hydroxy-6-nitrobenzoic acid and 2-bromo-3-nitrobenzoic acid highlights the profound impact of substituent positioning on the reactivity of an aromatic ring. Based on established principles of physical organic chemistry, 2-Bromo-3-hydroxy-6-nitrobenzoic acid is predicted to be the more reactive substrate for nucleophilic aromatic substitution due to the activating effect of the para-nitro group. It is also anticipated to be the more acidic compound.
For researchers and drug development professionals, this predictive analysis provides a valuable framework for designing synthetic routes and anticipating the chemical behavior of complex substituted aromatic compounds, even in the absence of direct experimental data. The provided protocols offer a starting point for the practical application of these versatile building blocks in the synthesis of novel molecules.
References
-
PubChem. (n.d.). 2-Bromo-6-nitrobenzoic acid. Retrieved from [Link]
-
Stack Exchange. (2018, May 16). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Chemistry Stack Exchange. [Link]
-
The USA Journals. (2025, October 17). Halogenation And Nucleophilic Aromatic Substitution Reactions Of Aromatic Carboxylic Acids. [Link]
-
Organic Syntheses. (n.d.). anhydro-2-hydroxymercuri-3-nitrobenzoic acid. Retrieved from [Link]
-
OpenStax. (2023, September 20). 16.4 Substituent Effects in Electrophilic Substitutions. Organic Chemistry. [Link]
-
Chemistry Steps. (2022, January 3). Ortho, Para, Meta in Electrophilic Aromatic Substitution. [Link]
-
Patsnap. (2016, March 23). Synthesis method of 2-chloro-6-bromo-p-nitrobenzoic acid. Eureka. [Link]
-
Quora. (2022, May 11). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?. [Link]
-
SlideShare. (n.d.). Nucleophilic Aromatic Substitution. [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. [Link]
-
PubChem. (n.d.). 2-Bromo-3-hydroxybenzonitrile. Retrieved from [Link]
- Google Patents. (n.d.). CN102924314A - Preparation method of 2-amino-6-nitrobenzoic acid.
Sources
- 1. 2-Bromo-3-nitrobenzoic acid technical grade, 90 573-54-6 [sigmaaldrich.com]
- 2. theusajournals.com [theusajournals.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 5. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax [openstax.org]
- 6. Reactivity and Polarity of 3-Nitrobenzoic acid_Chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2-Bromo-3-nitrobenzoic acid | CAS 573-54-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
Melting Point Verification Guide: 2-Bromo-3-hydroxy-6-nitrobenzoic acid
CAS Registry Number: 2092609-05-5 Chemical Formula: C₇H₄BrNO₅ Molecular Weight: 261.99 g/mol [1]
Executive Summary & Core Directive
Status: Rare Research Chemical / Novel Intermediate Unlike commoditized reagents (e.g., Benzoic Acid), 2-Bromo-3-hydroxy-6-nitrobenzoic acid (CAS 2092609-05-5) lacks a universally standardized melting point (MP) in public pharmacopeial databases. Commercial Certificates of Analysis (CoAs) for this compound often list "N/A" or wide generic ranges based on unverified batch data.
The Core Directive: Do not rely on vendor-supplied melting points for this compound. As a researcher, you must establish an Internal Reference Standard . This guide outlines the protocol to empirically determine and validate the melting point, using Differential Scanning Calorimetry (DSC) as the primary absolute method and Capillary Melting Point as the secondary routine method.
Expected Behavior: Based on Structural-Activity Relationship (SAR) analysis of the parent scaffold (2-Bromo-3-nitrobenzoic acid, MP 184–186°C), the addition of the 3-hydroxyl group is expected to influence the lattice energy via hydrogen bonding. However, the steric crowding between the 2-Bromo and 3-Hydroxy groups may induce lattice strain, potentially lowering the melting point relative to the non-hydroxylated parent or causing decomposition prior to melting.
Comparative Analysis: Alternatives & Anchor Compounds
Since no "Gold Standard" exists, you must bracket your expectations using structurally validated "Anchor Compounds." Deviations >15°C from these anchors without spectral justification (NMR/MS) suggest significant impurity or structural misidentification.
Table 1: Structural Anchors for MP Prediction
| Compound Name | CAS No. | Structure Difference | Ref. Melting Point | Role in Verification |
| 2-Bromo-3-nitrobenzoic acid | 573-54-6 | Missing 3-OH group | 184–186 °C | Primary Anchor: Establishes the baseline stability of the core scaffold. |
| 3-Hydroxy-2-nitrobenzoic acid | 602-00-6 | Missing 2-Br group | 178–180 °C | Secondary Anchor: Demonstrates the effect of the OH/NO2 interaction. |
| 2-Bromo-6-nitrobenzoic acid | 38876-67-4 | Isomer (Nitro at 6) | N/A (Verify) | Isomer Control: Helps rule out regiochemical isomers. |
Scientific Insight: If your sample melts significantly lower (<160°C) with a broad range (>2°C), it is likely contaminated with solvent residues or decarboxylated by-products. If it melts higher (>200°C), suspect salt formation (e.g., sodium salt from hydrolysis).
Protocol A: Differential Scanning Calorimetry (DSC)
Status: Primary Method (Absolute Purity & Identity) Why: DSC distinguishes between a true thermodynamic melt and "apparent melting" (melting with decomposition), which is common in nitro-benzoic acids.
Experimental Workflow
-
Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan.
-
Reference: Use an empty, matched Tzero aluminum pan.
-
Purge Gas: Nitrogen at 50 mL/min (prevents oxidation during heating).
-
Ramp Protocol:
-
Equilibrate: 40°C.
-
Ramp: 10°C/min to 220°C.
-
Note: If decomposition is suspected (browning), reduce ramp to 5°C/min to resolve the melt from the decomposition exotherm.
-
Data Interpretation[2][3]
-
Endothermic Peak (Down): Represents the melting transition (
). Record the Onset Temperature ( ), not the peak maximum, as the official melting point. -
Exothermic Peak (Up): Represents decomposition.[2] If the exotherm immediately follows or overlaps the endotherm, the compound is "melting with decomposition."
Protocol B: Capillary Melting Point (Routine QC)
Status: Secondary Method (Routine Verification) Why: Faster for daily checks but subjective and prone to operator error (ramp rate lag).
Step-by-Step Procedure
-
Drying: Dry the sample under vacuum at 40°C for 4 hours. Solvent entrapment (solvomorphs) will depress the MP.
-
Packing: Pack the capillary to a height of 2–3 mm. Tap firmly to eliminate air pockets (air acts as an insulator, causing thermal lag).
-
Fast Ramp: Heat rapidly to 160°C (approx. 20°C below expected onset).
-
Slow Ramp: Reduce heating rate to 1.0 °C/min .
-
Critical: High ramp rates (>3°C/min) will artificially inflate the observed MP due to thermal lag in the apparatus.
-
-
Observation:
-
Collapse Point: First sign of liquid (wetting).
-
Meniscus Point: Formation of a clear meniscus.
-
Clear Point: Complete disappearance of solid.
-
-
Reporting: Report the range from Collapse to Clear Point. A pure compound must have a range
.
Decision Logic for Purity Validation
The following decision tree illustrates the logic flow for accepting or rejecting a batch based on MP data.
Figure 1: Logic flow for validating the melting point of a novel research chemical.
Scientific Rationale & Troubleshooting
Why the "Literature" Value is Missing
CAS 2092609-05-5 is a highly specific intermediate, likely used in the synthesis of proprietary kinase inhibitors or agrochemicals. Public data is scarce because:
-
IP Protection: Manufacturers do not publish physical data to protect synthetic routes.
-
Custom Synthesis: It is often made-to-order, meaning no "standard batch" exists.
Troubleshooting Common Anomalies
-
Problem: Sample turns brown/black before melting.
-
Cause: Thermal instability or presence of trace mineral acids (H₂SO₄/HNO₃) from nitration.
-
Fix: Wash sample with cold NaHCO₃ solution, dry, and re-test.
-
-
Problem: Double melting peak in DSC.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 573-54-6 (2-Bromo-3-nitrobenzoic acid). Retrieved from [Link]
-
TA Instruments. Thermal Analysis of Pharmaceuticals: Melting Point vs. Decomposition. Retrieved from [Link]
- Mendham, J., et al.Vogel's Textbook of Quantitative Chemical Analysis (6th Ed). Pearson Education.
Sources
Safety Operating Guide
Personal protective equipment for handling 2-Bromo-3-hydroxy-6-nitrobenzoic acid
Executive Summary & Molecule Profile[1][2]
This guide defines the safety architecture for handling 2-Bromo-3-hydroxy-6-nitrobenzoic acid . As a functionalized benzoic acid derivative, this compound presents a triad of hazards: corrosivity/irritation (carboxylic acid/phenol), energetic potential (nitro group), and environmental persistence (organobromide).[1]
While specific toxicological data for this precise isomer is often limited in public literature, we apply the Precautionary Principle , utilizing data from close structural analogs (e.g., 2-Bromo-6-nitrobenzoic acid, CAS 38876-67-4) to establish a robust safety margin.[1]
Chemical Hazard Profile (GHS Classification)
| Hazard Class | Category | H-Code | Description |
| Skin Irritation | Cat 2 | H315 | Causes skin irritation.[1][2] |
| Eye Irritation | Cat 2A | H319 | Causes serious eye irritation.[2][3] |
| STOT - SE | Cat 3 | H335 | May cause respiratory irritation (Dust/Vapor).[2] |
| Acute Toxicity | Cat 4 | H302 | Harmful if swallowed (Estimated).[4] |
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable. They are designed not just for "compliance," but to create a barrier against the specific permeation properties of nitro-aromatics and acidic halides.[1]
Hierarchy of Defense[2]
-
Engineering Control (Primary): Chemical Fume Hood (Face velocity: 0.5 m/s).
-
PPE (Secondary): Personal barriers listed below.
| Body Zone | Standard Protocol (Solid Handling) | Enhanced Protocol (Solution Handling) | Rationale |
| Respiratory | Fume Hood (Mandatory).[1] If hood unavailable: N95 or P100 Half-mask.[1] | Fume Hood (Mandatory). Do not rely on respirators for solvent vapors. | H335 hazard: Fine dust from this acid is highly irritating to mucous membranes. |
| Eyes | Chemical Splash Goggles (Indirect Vent).[1] | Face Shield + Splash Goggles. | Safety glasses are insufficient. Acidic dust can bypass side-shields; solutions cause immediate corneal damage.[1] |
| Hands | Nitrile Gloves (Min 0.11 mm thickness).[1] | Double Gloving or Laminate (Silver Shield) if using DMSO/DCM.[1] | Nitro-aromatics can permeate thin nitrile when dissolved in polar aprotic solvents (DMSO).[1] |
| Body | Lab Coat (Cotton/Poly blend), long sleeves, closed-toe shoes.[1] | Chemical Resistant Apron (Rubber/Neoprene).[1] | Prevents dust accumulation on street clothes and protects against splashes. |
Operational Workflow & Logic
The following workflow integrates safety checks directly into the experimental procedure.
Phase A: Weighing & Transfer (Critical Risk Zone)[2]
-
The Risk: Static electricity can disperse the fine powder, leading to inhalation (H335) or surface contamination.
-
Protocol:
-
Anti-Static Measures: Use an ionizing bar or anti-static gun on the weighing boat before adding the solid.
-
Draft Shield: Weigh inside the fume hood if the balance permits. If weighing on an open bench, use a powder containment enclosure .
-
Solvent Pre-Charge: When possible, add the solvent to the reaction vessel before adding the solid to suppress dust generation.
-
Phase B: Reaction & Synthesis[2]
-
The Risk: Nitro groups render the molecule potentially shock-sensitive or prone to runaway exotherms if heated with strong reducing agents.[1]
-
Protocol:
-
Temperature Control: Do not heat above 100°C without Differential Scanning Calorimetry (DSC) data.
-
Incompatibility Check: Avoid contact with strong bases (e.g., NaOH, KOH) in high concentrations, as neutralization is exothermic. Avoid strong reducing agents (Hydrazine, LiAlH4) which can react violently with the nitro group.
-
Phase C: Cleanup & Decontamination[2]
-
The Risk: Persisting residues causing "silent" exposure later.
-
Protocol:
-
Dry Cleanup: Do not blow dust. Use a HEPA vacuum or wet-wipe method.[1]
-
Surface Decon: Wipe surfaces with a mild alkaline solution (5% Sodium Bicarbonate) to neutralize the acid, followed by water and ethanol.
-
Visual Safety Logic: Decision Tree
The following diagram illustrates the decision-making process for handling this compound, ensuring no step is missed.
Figure 1: Operational Logic Flowchart for PPE selection and Waste Disposal based on physical state.[1]
Waste Management & Disposal
Disposal is strictly regulated due to the Bromine (Halogen) content.[1][5] Incineration facilities require segregation of halogens to prevent damage to scrubbers and formation of dioxins.
| Waste Stream | Classification | Container Labeling |
| Solid Waste | Hazardous Solid, Organic, Halogenated.[1] | "Solid Waste: 2-Bromo-3-hydroxy-6-nitrobenzoic acid.[1] Toxic, Irritant."[6] |
| Liquid Waste | Halogenated Organic Solvent.[1] | "Halogenated Waste. Contains: [Solvent Name] + Trace Nitrobenzoic Acid."[1] |
| Aqueous Waste | Aqueous Acidic (Toxic).[1] | DO NOT POUR DOWN DRAIN. Collect as Aqueous Waste. Adjust pH to 6-9 only if approved by local EHS.[1] |
Critical Prohibition: Never mix this waste with Oxidizers (Nitric Acid, Peroxides) or Strong Bases in the waste drum.[1] The nitro group presents a risk of reaction in the waste container.
References
-
Sigma-Aldrich. (2025).[1] Safety Data Sheet: 2-Bromo-3-nitrobenzoic acid (Analog).[1] Retrieved from [1]
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-Bromo-5-nitrobenzoic acid (Structural Analog).[1] Retrieved from [1]
-
European Chemicals Agency (ECHA). C&L Inventory: Nitrobenzoic acid derivatives. Retrieved from [1]
-
PubChem. Compound Summary: 2-Bromo-6-nitrobenzoic acid.[1] National Library of Medicine. Retrieved from [1]
-
Dartmouth College EHS. Hazardous Waste Disposal Guide: Halogenated Organics. Retrieved from [1]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
